molecular formula C12H11N7O4S B074092 Hydroxytriamterene sulfate CAS No. 1476-48-8

Hydroxytriamterene sulfate

Cat. No.: B074092
CAS No.: 1476-48-8
M. Wt: 349.33 g/mol
InChI Key: UGLZTFAGJYBEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxytriamterene sulfate is a significant metabolite of the potassium-sparing diuretic triamterene, offering a valuable tool for researchers investigating renal physiology and pharmacology. Its primary research value lies in its role as the active form responsible for inhibiting the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney. By blocking sodium reabsorption, hydroxytriamterene sulfate promotes natriuresis while concurrently reducing potassium excretion, a mechanism central to understanding electrolyte balance and diuretic action. This compound is extensively used in in vitro and ex vivo studies to elucidate the precise pharmacokinetics and metabolic pathways of triamterene, including its bioavailability and tissue distribution. Furthermore, it serves as a critical reference standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for quantifying drug levels in biological matrices. Research involving hydroxytriamterene sulfate is pivotal for advancing knowledge in drug metabolism, nephrology, and the development of novel diuretic agents with optimized efficacy and reduced side effects.

Properties

IUPAC Name

[4-(2,4,7-triaminopteridin-6-yl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O4S/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZTFAGJYBEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933158
Record name 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-48-8, 61867-18-3
Record name p-Hydroxytriamterene sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxytriamterene sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxytriamterene sulfate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061867183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYTRIAMTERENE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7634CQ9ZJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hydroxytriamterene Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action, pharmacokinetics, and analytical methodologies related to hydroxytriamterene sulfate, the primary and pharmacologically active metabolite of the potassium-sparing diuretic, triamterene. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions of hydroxytriamterene sulfate with the epithelial sodium channel (ENaC), its metabolic pathway, renal disposition, and clinical implications. Detailed experimental protocols for the functional assessment of ENaC inhibition and the bioanalytical quantification of hydroxytriamterene sulfate are provided to support further research and development in this area.

Introduction: From Triamterene to its Active Metabolite

Triamterene is a potassium-sparing diuretic utilized in the management of hypertension and edema.[1] Its therapeutic effect is primarily mediated through its active metabolite, 4'-hydroxytriamterene sulfate. Following oral administration, triamterene undergoes extensive first-pass metabolism in the liver. The initial and rate-limiting step is the hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxytriamterene, a reaction exclusively catalyzed by the cytochrome P450 isoform CYP1A2.[2] This intermediate is then rapidly conjugated by cytosolic sulfotransferase (SULT) enzymes to produce the pharmacologically active 4'-hydroxytriamterene sulfate.[3] Plasma and urine concentrations of hydroxytriamterene sulfate significantly surpass those of the parent drug, underscoring the metabolite's central role in the overall pharmacological effect of triamterene.[4]

This guide will elucidate the nuanced mechanism by which hydroxytriamterene sulfate exerts its diuretic effect, focusing on its interaction with the epithelial sodium channel (ENaC), and will provide the technical framework for its investigation.

Molecular Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

The principal mechanism of action of hydroxytriamterene sulfate is the blockade of the epithelial sodium channel (ENaC) in the apical membrane of the distal nephron, particularly the collecting tubule. ENaC is a key regulator of sodium reabsorption and, consequently, water balance and blood pressure.[5] By inhibiting ENaC, hydroxytriamterene sulfate reduces the reabsorption of sodium ions from the tubular fluid, leading to a mild natriuresis and diuresis, while concurrently decreasing the secretion of potassium ions, which accounts for its potassium-sparing effect.

The ENaC Binding Site and Inhibitory Potency

Hydroxytriamterene sulfate, like its parent compound triamterene, acts as a direct blocker of the ENaC pore. The inhibitory action is voltage-dependent and influenced by the extracellular pH.[6] The pteridine moiety of the molecule is understood to be critical for this blocking activity.[6] While both triamterene and its sulfate metabolite inhibit ENaC, hydroxytriamterene sulfate exhibits a lower affinity for the channel.

Mutagenesis studies on ENaC have identified key amino acid residues in the outer pore region that are crucial for the binding of related blockers like amiloride. Specifically, residues in the alpha-subunit (αS583) and homologous positions in the beta (βG525) and gamma (γG537) subunits are critical for blocker association and dissociation.[7] Deletion of the WYRFHY motif (residues 278-283) in the extracellular loop of the alpha-subunit has been shown to abolish amiloride binding, suggesting this region is a key component of the binding pocket.[8] It is highly probable that triamterene and hydroxytriamterene sulfate share this binding site, interacting with these residues to physically occlude the channel pore.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of triamterene and hydroxytriamterene sulfate on ENaC can be quantified by their half-maximal inhibitory concentration (IC50) values. As shown in the table below, hydroxytriamterene sulfate is a less potent inhibitor of the rat ENaC (rENaC) expressed in Xenopus oocytes compared to triamterene.

CompoundIC50 (µM) at -90 mVIC50 (µM) at -40 mVReference
Triamterene (pH 7.5)510[6]
Hydroxytriamterene Sulfate~10 (twofold lower affinity than triamterene)~20 (twofold lower affinity than triamterene)[6]
Amiloride~0.05~0.1[6]

Table 1: Comparative IC50 values for ENaC inhibitors.

The lower potency of the sulfate metabolite is a critical consideration in understanding the overall dose-response relationship of orally administered triamterene.

Pharmacokinetics and Metabolism

A thorough understanding of the pharmacokinetic profile of hydroxytriamterene sulfate is essential for predicting its efficacy and potential for drug-drug interactions.

Metabolic Pathway

The metabolic activation of triamterene to hydroxytriamterene sulfate is a two-step process primarily occurring in the liver.

Metabolic Pathway of Triamterene Triamterene Triamterene Hydroxytriamterene 4'-Hydroxytriamterene Triamterene->Hydroxytriamterene CYP1A2 (Hydroxylation) Sulfate_Metabolite 4'-Hydroxytriamterene Sulfate (Active Metabolite) Hydroxytriamterene->Sulfate_Metabolite SULTs (Sulfation) Renal Secretion of Hydroxytriamterene Sulfate Schematic of Proximal Tubule Cell cluster_0 cluster_1 cluster_2 Blood Bloodstream Cell Basolateral Membrane Proximal Tubule Cell Apical Membrane Blood->Cell:basolateral OAT1/OAT3 Lumen Tubular Lumen (Urine) Cell:apical->Lumen MRP2 Patch-Clamp Workflow Start Start: ENaC-expressing cells on coverslip Approach Approach cell with patch pipette Start->Approach Seal Form Gigaohm Seal Approach->Seal Rupture Rupture membrane to achieve whole-cell configuration Seal->Rupture Record_Baseline Record baseline ENaC current Rupture->Record_Baseline Apply_Compound Perfuse with Hydroxytriamterene Sulfate (various concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record inhibited ENaC current Apply_Compound->Record_Inhibition Amiloride_Control Apply Amiloride (10 µM) to confirm ENaC current Record_Inhibition->Amiloride_Control Analyze Analyze data and calculate IC50 Amiloride_Control->Analyze

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of ENaC inhibition.

Quantification in Biological Matrices: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the quantification of hydroxytriamterene sulfate in biological samples such as plasma and urine.

Step-by-Step Protocol for Urine Analysis:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet any particulate matter. [9] * Transfer the supernatant to a clean tube.

    • Dilute the urine sample with a suitable buffer (e.g., 1:1 with mobile phase A).

    • Spike the diluted sample with an appropriate internal standard (e.g., a deuterated analog of hydroxytriamterene sulfate).

  • HPLC Separation:

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient elution to separate hydroxytriamterene sulfate from endogenous matrix components. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is appropriate for the sulfate conjugate.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both hydroxytriamterene sulfate and the internal standard to ensure specificity and sensitivity. The exact m/z values will need to be determined by direct infusion of the analytical standards.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument being used.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of hydroxytriamterene sulfate prepared in a blank urine matrix.

    • Calculate the concentration of hydroxytriamterene sulfate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Implications and Considerations

The pharmacological activity and pharmacokinetic profile of hydroxytriamterene sulfate have several important clinical implications.

Contribution to Therapeutic and Adverse Effects

As the primary active moiety, hydroxytriamterene sulfate is responsible for the diuretic and potassium-sparing effects of triamterene. Its renal clearance is reduced in elderly patients and those with impaired renal function, leading to increased plasma levels and a greater risk of adverse effects, most notably hyperkalemia. T[4]herefore, careful monitoring of serum potassium is crucial in these populations.

Nephrotoxicity and Kidney Stone Formation

Both triamterene and its metabolites, including hydroxytriamterene sulfate, can contribute to nephrotoxicity. A[10] rare but significant adverse effect is the formation of triamterene-containing kidney stones. T[11]hese stones are often composed of a mixture of triamterene, hydroxytriamterene, and hydroxytriamterene sulfate, along with calcium oxalate or uric acid. The low solubility of triamterene and its metabolites in urine, particularly in acidic conditions, can lead to their precipitation and the formation of crystals, which can act as a nidus for stone formation.

[12]#### 5.3. Drug-Drug Interactions

Given that the formation of hydroxytriamterene sulfate is dependent on CYP1A2, co-administration of triamterene with strong inhibitors or inducers of this enzyme can alter its pharmacokinetic profile and, consequently, its pharmacodynamic effects. F[2]urthermore, the renal excretion of hydroxytriamterene sulfate via OATs and MRPs suggests a potential for interactions with other drugs that are substrates for these transporters. For example, co-administration with probenecid, a potent OAT inhibitor, could potentially decrease the renal clearance of hydroxytriamterene sulfate, leading to its accumulation.

Future Research Directions

While much is known about hydroxytriamterene sulfate, several areas warrant further investigation:

  • Precise ENaC Binding Site: High-resolution structural studies, such as cryo-electron microscopy, of ENaC in complex with hydroxytriamterene sulfate would provide definitive insights into the molecular basis of its inhibitory action.

  • Specific SULT Isoforms: Identification of the specific sulfotransferase isoforms responsible for the conjugation of 4'-hydroxytriamterene would allow for a better prediction of inter-individual variability in triamterene metabolism and the potential for drug-drug interactions at the level of sulfation.

  • Transporter Kinetics: Detailed kinetic studies of hydroxytriamterene sulfate transport by OAT and MRP isoforms would provide quantitative data to build predictive models of drug-drug interactions.

  • Clinical Significance of Metabolite Ratios: Further investigation into the clinical significance of the ratio of triamterene to hydroxytriamterene sulfate in different patient populations could provide a valuable biomarker for predicting therapeutic response and the risk of adverse effects.

Conclusion

Hydroxytriamterene sulfate is the key pharmacologically active metabolite of triamterene, exerting its diuretic and potassium-sparing effects through the direct blockade of the epithelial sodium channel in the distal nephron. Its formation via CYP1A2-mediated hydroxylation and subsequent sulfation, followed by active renal secretion via organic anion transporters, are critical determinants of its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its mechanism of action, supported by robust experimental methodologies, is essential for the continued safe and effective use of triamterene in clinical practice and for the development of novel diuretics with improved therapeutic indices.

References

  • Fairley, K. F., & Birch, D. F. (1982). Triamterene and the kidney. Clinical Nephrology, 18(4), 165–170.
  • Carr, M. C., Prien, E. L., & Babayan, R. K. (1988). Triamterene nephrolithiasis: a new and preventable form of urolithiasis. The Journal of urology, 139(4), 869–871.
  • Sica, D. A. (1991). Triamterene and the kidney. Nephron, 59(2), 161–165.
  • Busch, A. E., Suessbrich, H., Kunzelmann, K., Hipper, A., Greger, R., Waldegger, S., ... & Lang, F. (1996). Blockade of epithelial Na+ channels by triamterenes--underlying mechanisms and molecular basis. Pflügers Archiv, 432(5), 760–766.
  • Ettinger, B., Oldroyd, N. O., & Sorgel, F. (1980). Triamterene nephrolithiasis. JAMA, 244(21), 2443–2445.
  • Leilich, G., Knauf, H., Mutschler, E., & Völger, K. D. (1980). Influence of triamterene and hydroxytriamterene sulfuric acid ester on diuresis and saluresis in rats after oral and intravenous application. Arzneimittel-Forschung, 30(6), 949–953.
  • Fuhr, U., Müller, C., & Staib, A. H. (1993). Rate-limiting biotransformation of triamterene is mediated by CYP1A2. Drug metabolism and disposition, 21(3), 437–442.
  • Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856.
  • Ankola, K., & Sica, D. A. (2011). Triamterene crystalline nephropathy. American journal of kidney diseases, 58(3), 489–492.
  • Sörgel, F., & Ettinger, B. (1982). The true composition of kidney stones passed during triamterene therapy. The Journal of urology, 128(5), 1083–1085.
  • Patel, K. M. (1981). Triamterene nephrolithiasis complicating dyazide therapy. The Journal of urology, 126(2), 230.
  • Sica, D. A. (2007). Triamterene and hydrochlorothiazide in the management of hypertension. Expert opinion on pharmacotherapy, 8(1), 101–109.
  • Coughtrie, M. W. (2002). Sulfation and sulfotransferases. Drug metabolism reviews, 34(3), 565–581.
  • Drugs.com. (2023). Triamterene and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Anzai, N., Jutabha, P., Endou, H., & Chairoungdua, A. (2005). Human renal organic anion transporters: characteristics and contributions to drug and drug metabolite excretion. Pharmacology & therapeutics, 108(2), 215–228.
  • Al-Awqati, Q. (1995). Regulation of the epithelial sodium channel by membrane trafficking. The Journal of experimental biology, 196, 345–353.
  • Riches, Z., & Coughtrie, M. W. (2009). Role of sulfotransferases in drug metabolism and potential for drug-drug interactions. Expert opinion on drug metabolism & toxicology, 5(5), 511–522.
  • Agilent. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Protocols.io. (2018). Whole Cell Patch Clamp Protocol. [Link]

  • XenoTech. (2022). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. [Link]

  • Gadsby, D. C. (2009). Proteolytic activation of the epithelial sodium channel (ENaC): its mechanisms and implications. The Journal of general physiology, 133(1), 1–6.
  • Lo, Y. L., & Sica, D. A. (1993). Irreversible renal failure associated with triamterene. Nephron, 63(3), 349–351.
  • Busch, A. E., Suessbrich, H., Kunzelmann, K., Hipper, A., Greger, R., Waldegger, S., ... & Lang, F. (1996). Blockade of epithelial Na+ channels by triamterenes--underlying mechanisms and molecular basis. Pflügers Archiv, 432(5), 760–766.
  • NCBI Bookshelf. (2000). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. [Link]

  • Yin, J., & Wang, J. (2013). Renal drug transporters and their significance in drug-drug interactions. Acta pharmaceutica Sinica. B, 3(2), 82–92.
  • Klaassen, C. D., & Aleksunes, L. M. (2010). Downregulation of hepatic sulfotransferase 1E1 expression associated with decreased expression of multidrug resistance-associated protein 2. Drug metabolism and disposition, 38(9), 1475–1481.
  • Pavlov, T. S., & Staruschenko, A. (2012). Involvement of ENaC in the development of salt-sensitive hypertension. American Journal of Physiology-Renal Physiology, 303(7), F931–F937.
  • Awayda, M. S., & Subramanyam, M. (1998). Electrophysiological characterization of the rat epithelial Na+ channel (rENaC) expressed in MDCK cells: effects of Na+ and Ca2+. The Journal of general physiology, 112(1), 83–98.
  • Organomation. (2023). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Cleveland Clinic. (2022). Triamterene & Hydrochlorothiazide: Uses & Side Effects. [Link]

  • Karadaş, Ö., & İnan, H. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of research in pharmacy, 26(5), 1493–1500.
  • Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology-Renal Physiology, 285(6), F1279–F1290.
  • You, G. (2020). Regulation of organic anion transporters: Role in physiology, pathophysiology, and drug elimination. Pharmacology & therapeutics, 213, 107647.
  • Sweet, D. H. (2012). Renal organic anion transporters (SLC22 family): expression, regulation, roles in toxicity, and impact on injury and disease. AAPS J, 14(4), 851–865.

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Hydroxytriamterene Sulfate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of hydroxytriamterene sulfate in human plasma. Hydroxytriamterene sulfate is the primary and pharmacologically active metabolite of the potassium-sparing diuretic, triamterene. Accurate measurement of its plasma concentrations is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method described herein is suitable for high-throughput analysis in clinical and pharmaceutical research settings.

Introduction: The Significance of Monitoring Hydroxytriamterene Sulfate

Triamterene is a diuretic medication used in the management of hypertension and edema.[1] Following oral administration, triamterene undergoes extensive first-pass metabolism, primarily through hydroxylation to 4'-hydroxytriamterene, which is then rapidly conjugated to form hydroxytriamterene sulfate.[2] This sulfated metabolite is not only the major circulating form but is also pharmacologically active, contributing to the overall therapeutic effect of the parent drug.[3] Therefore, the quantification of hydroxytriamterene sulfate in plasma provides a more comprehensive assessment of the drug's bioavailability and pharmacodynamic activity than measuring triamterene alone.

The development of a reliable and validated bioanalytical method is paramount for obtaining high-quality data to support drug development and clinical studies.[2][4] LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[5] This application note provides a comprehensive protocol for the determination of hydroxytriamterene sulfate in human plasma, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4]

Method Rationale and Experimental Design

The selection of the analytical methodology was driven by the need for a sensitive, specific, and high-throughput assay.

  • Choice of Analytical Technique: While HPLC with fluorescence detection is a viable method for quantifying hydroxytriamterene sulfate due to its native fluorescence, LC-MS/MS offers superior selectivity and sensitivity, minimizing the potential for interference from endogenous plasma components.[5][6] The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte and its specific fragment ions are detected, significantly enhancing the signal-to-noise ratio.[7]

  • Sample Preparation Strategy: Protein precipitation was selected as the sample preparation method due to its simplicity, speed, and amenability to automation.[8] This technique effectively removes the majority of proteins from the plasma sample, which can otherwise interfere with the chromatographic separation and ionize in the mass spectrometer, causing ion suppression.[8] While other techniques like liquid-liquid extraction may provide a cleaner extract, protein precipitation offers a balance of efficiency and throughput suitable for large sample batches.[9]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), 4-Hydroxy triamterene sulfate-d4, is a cornerstone of this method.[1][6] A SIL-IS is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization effectively compensates for variations in extraction recovery and matrix effects, leading to highly accurate and precise quantification.[1]

Materials and Reagents

Material/ReagentSupplierGrade
Hydroxytriamterene sulfate sodium salt(Example) Sigma-AldrichReference Standard
4-Hydroxy triamterene sulfate-d4 sodium saltMedChemExpressInternal Standard
Acetonitrile(Example) Fisher ScientificLC-MS Grade
Methanol(Example) Fisher ScientificLC-MS Grade
Formic Acid(Example) Thermo ScientificLC-MS Grade
Deionized WaterIn-house>18 MΩ·cm
Human Plasma (K2EDTA)(Example) BioIVTDrug-free

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of hydroxytriamterene sulfate sodium salt and dissolve in 1 mL of methanol.

4.1.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Hydroxy triamterene sulfate-d4 sodium salt and dissolve in 1 mL of methanol.

4.1.3. Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the analyte working solutions into drug-free human plasma. A typical calibration range could be 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation Protocol

The following workflow outlines the protein precipitation procedure:

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of plasma (Calibrator, QC, or Unknown) is_add 2. Add 200 µL of Internal Standard Working Solution (in Acetonitrile) plasma->is_add vortex1 3. Vortex for 30 seconds is_add->vortex1 centrifuge 4. Centrifuge at 10,000 x g for 10 minutes at 4°C vortex1->centrifuge supernatant 5. Transfer 150 µL of supernatant to a clean 96-well plate centrifuge->supernatant inject 6. Inject 5 µL into the LC-MS/MS system supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

4.4.1. Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution is required.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C

4.4.2. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions (To be optimized empirically)
Hydroxytriamterene Sulfate: m/z 348.1 → 268.1 (Quantifier), m/z 348.1 → 80.0 (Qualifier)
4-Hydroxy triamterene sulfate-d4: m/z 352.1 → 272.1
Source Temperature 500°C
IonSpray Voltage -4500 V

Note on MRM Transitions: The proposed transitions are based on the molecular weight of hydroxytriamterene sulfate and the characteristic fragmentation of sulfate conjugates, which often involves the loss of the SO3 group (80 Da).[10] The transition to m/z 268.1 represents the loss of SO3 from the deprotonated molecule. These transitions must be optimized on the specific instrument being used.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[2][4] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards.
Accuracy and Precision Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (%CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction recovery of the analyte and IS.
Matrix Effect Assessment of ion suppression or enhancement from different sources of plasma.
Stability Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Data Analysis and Interpretation

The concentration of hydroxytriamterene sulfate in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model. The concentrations of the QC and unknown samples are then interpolated from this curve.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, incompatible injection solventUse a guard column, ensure final sample solvent is similar to the initial mobile phase composition.
High Signal Variability Inconsistent sample preparation, ion source contaminationEnsure thorough vortexing, clean the ion source periodically.
Low Signal Intensity Inefficient ionization, poor fragmentationOptimize mass spectrometer source parameters and collision energies.
Carryover Contamination in the autosamplerImplement a robust needle wash protocol in the autosampler method.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of hydroxytriamterene sulfate in human plasma. The use of a simple protein precipitation sample preparation and a stable isotope-labeled internal standard ensures the accuracy and precision required for regulated bioanalysis. This method is well-suited for pharmacokinetic and clinical studies involving the diuretic triamterene.

References

  • Sörgel, F., et al. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical Sciences, 73(6), 831-834. Available at: [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene. Klinische Wochenschrift, 61(18), 883-891. Available at: [Link]

  • Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene after i.v. administration to man. European Journal of Clinical Pharmacology, 25(2), 237-241. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • S. Sved, et al. (1979). Rapid assay for triamterene in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 403-408. Available at: [Link]

  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]

  • Rote, A., & Sonavane, P. (2012). Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma. American Journal of Analytical Chemistry, 3, 774-778. Available at: [Link]

  • Agilent Technologies. (2008). Development of an LC-MS/MS Method for the Determination of 20-Hydroxyecdysone and Its Metabolites in Calf Urine Application. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Mueller, M., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 848950. Available at: [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Triamterene. Retrieved from [Link]

  • Griffith Research Online. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Available at: [Link]

  • Simkova, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1199, 123294. Available at: [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Hydroxytriamterene Sulfate in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Monitoring Hydroxytriamterene Sulfate

Triamterene is a potassium-sparing diuretic frequently prescribed for the management of hypertension and edema, often in combination with other diuretics like hydrochlorothiazide.[1][2] Upon administration, triamterene undergoes extensive first-pass metabolism, primarily through hydroxylation followed by rapid sulfation, leading to the formation of its major and pharmacologically active metabolite, 4'-hydroxytriamterene sulfate.[3] The plasma and urine concentrations of this sulfate conjugate significantly surpass those of the parent drug, making it a critical biomarker for assessing triamterene's pharmacokinetics, bioavailability, and bioequivalence.[4]

Given its prevalence in systemic circulation and its role as the primary active metabolite, the accurate and precise quantification of hydroxytriamterene sulfate in biological matrices is paramount for clinical research, drug development, and therapeutic drug monitoring. This application note presents a comprehensive, step-by-step guide for the analysis of hydroxytriamterene sulfate in human plasma and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This methodology offers superior sensitivity and specificity compared to older techniques like HPLC with UV or fluorescence detection.[5]

This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but also the underlying scientific rationale for each step, ensuring a robust and self-validating analytical system.

Analyte and Metabolism Overview

Triamterene is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to 4'-hydroxytriamterene. This intermediate is then rapidly conjugated by sulfotransferases to form 4'-hydroxytriamterene sulfate.[3] This metabolic pathway underscores the importance of quantifying the sulfate metabolite for a complete pharmacokinetic profile.

Triamterene Triamterene Hydroxytriamterene Hydroxytriamterene Triamterene->Hydroxytriamterene CYP1A2 (Hydroxylation) Hydroxytriamterene_Sulfate Hydroxytriamterene_Sulfate Hydroxytriamterene->Hydroxytriamterene_Sulfate Sulfotransferase (Sulfation) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Plasma) Add_IS->Precipitation SPE Solid-Phase Extraction (Optional for Urine) Add_IS->SPE Evaporate Evaporate & Reconstitute Precipitation->Evaporate SPE->Evaporate LC_Separation UPLC/HPLC Separation Evaporate->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification

Caption: Overall experimental workflow for hydroxytriamterene sulfate analysis.

Detailed Protocols

Materials and Reagents
  • Hydroxytriamterene sulfate reference standard

  • Hydroxytriamterene sulfate-d₄ internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis. [6]

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL hydroxytriamterene sulfate-d₄ in 50% methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine (Dilute-and-Shoot or SPE)

For urine samples, a simple "dilute-and-shoot" approach is often sufficient due to the lower protein content. However, for enhanced cleanup and concentration, an optional SPE protocol is also provided.

Method A: Dilute-and-Shoot

  • Aliquoting and Dilution: To 50 µL of urine, add 10 µL of the internal standard working solution and 440 µL of the initial mobile phase.

  • Vortex and Centrifuge: Vortex the mixture and centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for injection.

Method B: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup and allows for sample concentration, which can be beneficial for achieving lower limits of quantification. [5]

  • Sample Pre-treatment: To 500 µL of urine, add 10 µL of the internal standard working solution and 500 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase, as described in the plasma preparation protocol.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like hydroxytriamterene sulfate.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute the analyte and clean the column.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for the analysis of sulfated compounds. [7]
MRM Transitions See Table BelowFor specific and sensitive detection.
Dwell Time 100 msSufficient time to acquire adequate data points across the chromatographic peak.
Collision Gas ArgonA common collision gas for CID.

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Hydroxytriamterene Sulfate348.1268.1Negative
97.0 (HSO₄⁻)
Hydroxytriamterene Sulfate-d₄ (IS)352.1272.1Negative
97.0 (HSO₄⁻)

Rationale for MRM Transitions: The precursor ion for hydroxytriamterene sulfate in negative mode is [M-H]⁻, with a calculated m/z of 348.1. The primary product ion at m/z 268.1 corresponds to the neutral loss of SO₃ (80 Da). The secondary product ion at m/z 97.0 is the characteristic bisulfate anion (HSO₄⁻), which provides a highly specific confirmation of the sulfate conjugate. [3]The same logic is applied to the deuterated internal standard.

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA to ensure its reliability for bioanalytical applications. The key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity & Range The range of concentrations over which the method is accurate and precise.A calibration curve with at least six non-zero standards. A correlation coefficient (r²) ≥ 0.99 is desirable.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision (CV) ≤ 20%.
Accuracy & Precision Closeness of the measured value to the true value and the degree of scatter between measurements.For QC samples (low, mid, high), accuracy within ±15% and precision (CV) ≤ 15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The effect of matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation: Expected Performance

The following table presents typical performance characteristics that can be expected from a validated LC-MS/MS method for hydroxytriamterene sulfate based on the protocols described.

Table 3: Typical Method Performance Characteristics

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Accuracy (%) 90 - 110%
Extraction Recovery (%) > 85%

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of hydroxytriamterene sulfate in human plasma and urine. By leveraging the inherent selectivity and sensitivity of tandem mass spectrometry and employing a systematic approach to sample preparation and method validation, researchers can obtain high-quality, reliable data for pharmacokinetic studies and other clinical applications. The provided protocols and parameters serve as a comprehensive starting point, with the understanding that optimization may be required for specific laboratory instrumentation and requirements.

References

  • Margaryan, T., Mikayelyan, A., Zakaryan, H., Armoudjian, Y., & Alaverdyan, H. (2019). Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. SN Applied Sciences, 1(6), 653.
  • Ke un jia, T., Li, X., & Li, X. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 848866.
  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). Pharmacokinetics of triamterene. Klinische Wochenschrift, 61(17), 883-887.
  • Skelin, M., & Rendić, S. (2018). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Semantic Scholar.
  • Margaryan, T., Mikayelyan, A., Zakaryan, H., Armoudjian, Y., & Alaverdyan, H. (2019). Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • MedChemExpress. (n.d.).
  • PubChem. (n.d.). Triamterene.
  • Yan, Z., Caldwell, G. W., & Masucci, J. A. (2005). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats.
  • Mayo Clinic. (2023). Triamterene And Hydrochlorothiazide (Oral Route).
  • Drugs.com. (2023).
  • Wikipedia. (2023). Triamterene.
  • Rote, A., & Sonavane, P. (2012). Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma. American Journal of Analytical Chemistry, 3(11), 774-778.
  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
  • Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities.
  • Drugs.com. (2023).

Sources

Application Note: Quantification of Hydroxytriamterene Sulfate as a Definitive Biomarker for Triamterene Intake

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, clinicians, and pharmaceutical scientists on the utilization of 4'-hydroxytriamterene sulfate as a primary biomarker for monitoring triamterene intake. Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1][2][3] Due to its rapid and extensive metabolism, direct measurement of the parent drug is often insufficient for accurate pharmacokinetic assessment.[3][4][5] This application note details the scientific rationale for selecting hydroxytriamterene sulfate as the biomarker of choice and provides a detailed, validated protocol for its quantification in human plasma and urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The methodologies described herein are designed to ensure scientific rigor, trustworthiness, and reproducibility of results.

Introduction: The Clinical and Pharmacokinetic Rationale

Triamterene is a diuretic medication that functions by blocking the epithelial sodium channel (ENaC) in the kidneys, which reduces sodium and water retention while conserving potassium.[1][6] It is frequently prescribed in combination with other diuretics, such as hydrochlorothiazide, to manage high blood pressure and fluid retention.[2][7]

Monitoring patient adherence and understanding the pharmacokinetic profile of triamterene is crucial for optimizing therapeutic outcomes and minimizing adverse effects, such as hyperkalemia (elevated potassium levels).[8][9] However, triamterene undergoes significant first-pass metabolism in the liver.[4] This rapid conversion results in low circulating levels of the parent drug, making its direct measurement a poor indicator of intake and bioavailability.

The primary metabolic pathway involves hydroxylation at the 4'-position of the phenyl ring, followed by sulfation, to form 4'-hydroxytriamterene sulfate.[3][4][5] This phase-II metabolite is pharmacologically active, although to a lesser extent than the parent compound, and is the major circulating and excreted form of the drug.[5][10] Consequently, quantifying hydroxytriamterene sulfate provides a more accurate and reliable measure of triamterene exposure.

Biochemistry of Triamterene Metabolism

Upon oral administration, triamterene is rapidly absorbed and undergoes extensive metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[4] The process can be summarized in two main steps:

  • Phase I Metabolism (Hydroxylation): The phenyl group of triamterene is hydroxylated to form 4'-hydroxytriamterene. This intermediate is transient and typically found in very low concentrations in plasma and urine.[4]

  • Phase II Metabolism (Sulfation): The newly formed hydroxyl group is rapidly conjugated with a sulfate group to produce 4'-hydroxytriamterene sulfate. This metabolite is more water-soluble, facilitating its elimination, and exhibits significant protein binding (around 91%).[4]

The following diagram illustrates the metabolic pathway of triamterene.

Triamterene_Metabolism Triamterene Triamterene Hydroxytriamterene 4'-Hydroxytriamterene (Phase I Metabolite) Triamterene->Hydroxytriamterene CYP1A2 (Hydroxylation) Sulfate_Metabolite 4'-Hydroxytriamterene Sulfate (Phase II Metabolite, Primary Biomarker) Hydroxytriamterene->Sulfate_Metabolite Sulfotransferase (Sulfation)

Caption: Metabolic conversion of Triamterene.

Analytical Protocol: Quantification of Hydroxytriamterene Sulfate

This section provides a detailed protocol for the quantification of hydroxytriamterene sulfate in human plasma and urine using HPLC with fluorescence detection. This method is adapted from established and validated procedures.[11]

Materials and Reagents
  • Hydroxytriamterene Sulfate Sodium Salt reference standard

  • Internal Standard (e.g., cefamandole for plasma, hydroflumethiazide for urine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Blank human plasma and urine

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

Preparation of Standards and Quality Controls

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve the hydroxytriamterene sulfate reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Store stock solutions at 2-8°C, protected from light.

Working Standard Solutions:

  • Prepare serial dilutions of the hydroxytriamterene sulfate stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standards for the calibration curve.

  • Prepare a separate working solution for the internal standard.

Calibration Standards and Quality Control (QC) Samples:

  • Spike blank plasma or urine with the appropriate working standard solutions to create calibration standards at a minimum of six concentration levels.

  • Prepare QC samples at low, medium, and high concentrations in the same manner from a separately prepared stock solution.

Sample Preparation

Plasma Samples:

  • To 200 µL of plasma, add the internal standard working solution.

  • Vortex briefly.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Urine Samples:

  • Urine samples can often be analyzed with minimal preparation.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with the mobile phase as needed.

  • Add the internal standard.

The following diagram outlines the sample preparation workflow.

Sample_Prep_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma_Sample Plasma Sample (200 µL) Add_IS_P Add Internal Standard Plasma_Sample->Add_IS_P Protein_Precipitation Add Acetonitrile (600 µL) (Protein Precipitation) Add_IS_P->Protein_Precipitation Vortex_Centrifuge_P Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge_P Evaporate_Reconstitute Evaporate & Reconstitute Vortex_Centrifuge_P->Evaporate_Reconstitute Analysis HPLC-Fluorescence Analysis Evaporate_Reconstitute->Analysis Urine_Sample Urine Sample Centrifuge_U Centrifuge Urine_Sample->Centrifuge_U Dilute_Add_IS Dilute & Add Internal Standard Centrifuge_U->Dilute_Add_IS Dilute_Add_IS->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Triamterene and its Metabolite, Hydroxytriamterene Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the HPLC analysis of triamterene and its primary metabolite, hydroxytriamterene sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic separation of these compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust and reliable results.

Understanding the Molecules: The Key to Successful Separation

Before diving into troubleshooting, it is crucial to understand the physicochemical properties of our analytes. Triamterene is a weakly basic compound with a pKa of approximately 3.11 for its strongest basic function.[1] It is also known to be very slightly soluble in water.[1] Its major metabolite, 4'-hydroxytriamterene sulfate, is significantly more polar due to the addition of a sulfate group. This increased polarity leads to earlier elution in reversed-phase HPLC. These fundamental characteristics are central to many of the separation challenges you might face.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant peak tailing for my triamterene peak. What is the likely cause and how can I fix it?

A1: Peak tailing for triamterene is a common issue and is most often caused by secondary interactions between the basic triamterene molecule and acidic silanol groups on the surface of the silica-based stationary phase.[2] At a mobile phase pH above triamterene's pKa of ~3.11, a portion of the triamterene molecules will be in their protonated, positively charged form. These charged molecules can interact strongly with deprotonated, negatively charged silanol groups on the column packing material, leading to a distorted peak shape.

Here is a systematic approach to resolving this issue:

  • Mobile Phase pH Adjustment: The most effective way to reduce peak tailing for basic compounds like triamterene is to lower the mobile phase pH.[2] By operating at a pH of 3 or below, you ensure that the majority of the silanol groups on the stationary phase are protonated (neutral), minimizing the ionic interactions with the protonated triamterene molecules. A common choice is to use a buffer such as phosphate or an additive like formic acid or acetic acid to control the pH.

  • Column Selection: If adjusting the pH is not sufficient or desirable for your specific separation, consider using a column with a highly deactivated stationary phase.[2] These "end-capped" columns have a reduced number of free silanol groups, thereby minimizing the potential for secondary interactions. Columns specifically designed for the analysis of basic compounds are also an excellent option.

  • Lower Analyte Concentration: Injecting too much sample can lead to mass overload, which can manifest as peak tailing.[2] Try reducing the concentration of your sample to see if the peak shape improves.

Q2: My hydroxytriamterene sulfate peak is eluting very early, close to the void volume, and I'm concerned about interference from the sample matrix. How can I improve its retention?

A2: The early elution of hydroxytriamterene sulfate is expected due to its high polarity from the sulfate group. When analyzing complex biological matrices like plasma or urine, this can be problematic as it may co-elute with other polar, endogenous components.[3]

Here are some strategies to increase its retention on a reversed-phase column:

  • Decrease the Organic Content of the Mobile Phase: The most straightforward way to increase the retention of a polar analyte in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of the analyte with the non-polar stationary phase.

  • Consider a Different Stationary Phase: If adjusting the mobile phase is not sufficient, you might need a less hydrophobic stationary phase. A C8 or a phenyl column, for instance, is less retentive than a C18 and may provide a better separation window for very polar compounds. Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique.[4] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, and retention increases with increasing polarity of the analyte.[4]

  • Ion-Pair Chromatography: Another effective technique is to use an ion-pairing reagent in your mobile phase. A positively charged ion-pairing reagent, such as tetrabutylammonium, will form a neutral complex with the negatively charged sulfate group of your analyte. This complex will have a greater affinity for the non-polar stationary phase, leading to increased retention.

Q3: I'm having trouble achieving baseline separation between triamterene and hydroxytriamterene sulfate. What parameters should I adjust?

A3: Achieving good resolution between a parent drug and its polar metabolite can be challenging. The key is to find a balance between retaining the polar metabolite sufficiently and not having an excessively long run time for the more retained parent drug.

Here's a logical workflow for optimizing the separation:

G start Poor Resolution Between Triamterene & Metabolite step1 Adjust Mobile Phase Strength (Decrease Organic %) to Increase Metabolite Retention start->step1 step2 Optimize Mobile Phase pH (e.g., pH 3-4) to Improve Triamterene Peak Shape step1->step2 step3 Consider Gradient Elution Start with low organic % and ramp up step2->step3 step4 Evaluate Column Chemistry (e.g., C8, Phenyl, or HILIC) step3->step4 end Achieve Baseline Separation step4->end

Caption: Troubleshooting workflow for poor peak resolution.

  • Optimize Mobile Phase Composition: As a first step, systematically vary the ratio of your aqueous and organic mobile phase components. A good starting point for reversed-phase separation of these compounds is a mobile phase consisting of an acidic buffer and acetonitrile.[5][6]

  • Implement a Gradient Elution: If an isocratic method (constant mobile phase composition) does not provide adequate separation, a gradient elution is highly recommended. You can start with a lower percentage of organic solvent to ensure good retention of the hydroxytriamterene sulfate and then gradually increase the organic content to elute the triamterene in a reasonable time with a good peak shape.

  • Fine-tune the Mobile Phase pH: As discussed in Q1, the pH of the mobile phase can significantly impact the peak shape of triamterene. A pH around 3-4 is often a good compromise for achieving a sharp peak for triamterene without negatively impacting the stability of the stationary phase.[5][7]

Q4: I am analyzing plasma samples and suspect matrix effects are impacting my results. How can I confirm this and what are the solutions?

A4: Matrix effects, where components of the biological matrix interfere with the ionization of the target analytes in the mass spectrometer or absorb at the same wavelength in UV detection, are a common challenge in bioanalysis.[3][8]

Here is a protocol to assess and mitigate matrix effects:

Experimental Protocol: Assessing Matrix Effects

  • Prepare three sets of samples:

    • Set A: Analyte(s) in a pure solvent.

    • Set B: Blank biological matrix (e.g., plasma) extract spiked with the analyte(s) post-extraction.

    • Set C: Biological matrix spiked with the analyte(s) before extraction.

  • Analyze all three sets using your HPLC method.

  • Calculate the matrix effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Solutions for Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to have a more efficient sample cleanup.

    • Protein Precipitation: While simple, it may not be sufficient to remove all interfering components.[5]

    • Liquid-Liquid Extraction (LLE): This can provide a cleaner extract than protein precipitation.[9][10]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components and can be tailored to the specific properties of your analytes.[11]

  • Chromatographic Separation: Adjust your HPLC method to separate the analytes from the matrix components that are causing the interference. This may involve changing the mobile phase, gradient profile, or even the column.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for each analyte is the gold standard for correcting for matrix effects.[12] The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

Data Summary and Method Parameters

The following table summarizes typical starting parameters for the HPLC separation of triamterene and hydroxytriamterene sulfate based on published methods. These should be considered as a starting point for your method development and optimization.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeA C18 column provides good retention for the moderately non-polar triamterene. Smaller particle sizes will yield higher efficiency.
Mobile Phase A 0.1% Formic Acid in Water or 20-50 mM Phosphate Buffer, pH 3.0-4.0An acidic pH is crucial to minimize peak tailing for triamterene.[5][7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shapes and lower backpressure than methanol.
Gradient Program Start at 5-10% B, ramp to 40-60% B over 5-10 minutesA gradient is often necessary to achieve good separation between the polar metabolite and the parent drug.
Flow Rate 0.2 - 1.0 mL/minAdjust based on column dimensions to maintain optimal linear velocity.
Column Temperature 25-40 °CElevated temperatures can improve peak shape and reduce viscosity, but stability of the analytes should be considered.
Detection Fluorescence: Ex: ~365 nm, Em: ~440 nm[5] or UV: ~365 nm[6]Fluorescence detection offers higher sensitivity and selectivity for these compounds.[1]
Injection Volume 5-20 µLKeep the injection volume as low as possible to minimize peak broadening.

Logical Relationships in Method Development

The following diagram illustrates the interconnectedness of key HPLC parameters and their impact on the separation of triamterene and its metabolite.

G mp_ph Mobile Phase pH peak_shape Triamterene Peak Shape mp_ph->peak_shape impacts resolution Resolution peak_shape->resolution affects organic_content Organic Content (%) retention_time Retention Time organic_content->retention_time controls metabolite_retention Metabolite Retention organic_content->metabolite_retention strongly affects retention_time->resolution affects metabolite_retention->resolution affects column_chem Column Chemistry (e.g., C18, Phenyl) column_chem->retention_time influences column_chem->resolution influences

Caption: Interplay of HPLC parameters in method development.

This guide provides a foundation for troubleshooting and optimizing your HPLC methods for triamterene and hydroxytriamterene sulfate. Remember that a thorough understanding of the underlying chromatographic principles is your most valuable tool. For further assistance, always refer to the specific documentation for your HPLC system and column.

References

  • Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. (2022). International Journal of Pharmaceutical Research and Applications, 7(1), 1-13. [Link]

  • Maher, H. M., et al. (2012). Bioavailability study of triamterene and xipamide using urinary pharmacokinetic data following single oral dose of each drug or their combination. Journal of Pharmaceutical and Biomedical Analysis, 61, 78–85. [Link]

  • Some Drugs and Herbal Products. (2016). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. [Link]

  • Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine. (1984). ResearchGate. [Link]

  • Sörgel, F., et al. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical Sciences, 73(6), 831–834. [Link]

  • Yakatan, G. J., & Cruz, J. E. (1981). High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma. Journal of Pharmaceutical Sciences, 70(8), 949–951. [Link]

  • Hasegawa, J., et al. (1982). Oral triamterene disposition. Clinical Pharmacology & Therapeutics, 31(4), 435-441. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Ibáñez, G. A., et al. (2005). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Analytica Chimica Acta, 538(1-2), 77-84. [Link]

  • Zaporozhets, O., & Tsyrulneva, I. (2012). Analytical Methods. RSC Publishing. [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • An, M., & Wu, A. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(s4), 22-27. [Link]

  • Yakatan, G. J., & Cruz, J. E. (1981). High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma. Journal of Pharmaceutical Sciences, 70(8), 949–951. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International, 36(11), 524-528. [Link]

  • Stahnke, M., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 753, 1-15. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Al-Lawati, H. A., et al. (2015). determination of triamterene in human plasma and urine after its cloud point extraction. Journal of the Brazilian Chemical Society, 26(11), 2296-2303. [Link]

  • Dehghan, G., & Rezvani, M. (2014). simultaneous estimation of furosemide & triamterene in pure and pharmaceutical dosage form by. Indo American Journal of Pharmaceutical Sciences, 1(4), 211-217. [Link]

  • Bhandari, D., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Toxics, 9(9), 215. [Link]

Sources

Technical Support Center: Optimization of Fluorescence Detection for Hydroxytriamterene Sulfate (OHTS)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of fluorescence-based assays. The detection of hydroxytriamterene sulfate (OHTS), the primary metabolite of the drug triamterene, is a common application that requires careful optimization to achieve the sensitivity and reproducibility necessary for pharmacokinetic and clinical studies. This guide is structured to anticipate the questions and challenges you may encounter, providing not just protocols, but the scientific reasoning behind them.

Section 1: Fundamentals of OHTS Fluorescence

Understanding the photophysical properties of OHTS is the foundation for developing a robust assay. Let's address the most common initial questions.

Q: What are the key spectral characteristics of OHTS that I need to know?

A: The fluorescence of OHTS is characterized by a broad excitation spectrum and a distinct, Stokes-shifted emission spectrum. While the exact maxima can vary slightly depending on the solvent environment and pH, a reliable starting point for your experiments is:

  • Excitation Maximum (λex): Approximately 365 nm

  • Emission Maximum (λem): Approximately 440 nm

These values are well-documented in chromatographic methods developed for the analysis of triamterene and its metabolites[1][2]. It's crucial, however, to experimentally determine the optimal wavelengths on your specific instrument using your sample matrix, as these can be influenced by various factors.

Q: Why is OHTS fluorescent?

A: The fluorescence of OHTS originates from its pteridine ring system, a heterocyclic aromatic structure. This rigid, planar structure with an extended system of π-conjugated double bonds allows it to efficiently absorb UV light and subsequently emit a portion of that energy as fluorescence. The presence of the hydroxyl (-OH) and sulfate (-OSO₃H) groups on the phenyl ring modifies the electronic properties and, consequently, the specific excitation and emission wavelengths compared to its parent compound, triamterene.

Q: I've seen the term "quantum yield" in the literature. What is it, and why does it matter for my OHTS assay?

A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It's defined as the ratio of the number of photons emitted to the number of photons absorbed[3].

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

If you need to determine the quantum yield for your specific experimental conditions, you can use the comparative method described by Williams et al.[3]. This involves comparing the integrated fluorescence intensity of your OHTS sample to that of a well-characterized standard with a known quantum yield, such as quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546)[6].

Section 2: Optimizing Your OHTS Fluorescence Assay

With the fundamentals covered, let's move on to the practical steps of setting up and optimizing your measurement.

Workflow for OHTS Fluorescence Optimization

The following diagram outlines a systematic approach to optimizing your fluorescence detection assay for OHTS.

G cluster_instrument Instrument Setup cluster_sample Sample Environment cluster_validation Assay Validation A Set Initial λex/λem (e.g., 365/440 nm) B Perform Excitation Scan (at fixed λem) A->B C Perform Emission Scan (at optimal λex) B->C D Optimize Slit Widths (Balance Signal vs. Resolution) C->D E Prepare OHTS in Assay Buffer D->E Use Optimized Settings F pH Optimization (Test range, e.g., pH 4.5-6.5) E->F G Solvent Optimization (If applicable, test polarity) F->G H Assess Matrix Effects (Spike into blank matrix) G->H I Check for Quenchers (Stern-Volmer Analysis) H->I Proceed with Optimized Sample J Create Calibration Curve (Assess Linearity & LOD/LOQ) I->J K Finalize Protocol J->K End Optimized Assay K->End Start Start Start->A

Caption: A systematic workflow for optimizing an OHTS fluorescence assay.

Instrumentation & Settings
Q: How do I select the optimal excitation and emission wavelengths on my instrument?

A: While literature values provide a starting point (λex ~365 nm / λem ~440 nm)[1], you must confirm the optimal settings on your spectrofluorometer with your specific OHTS sample.

Protocol: Determining Optimal Wavelengths

  • Prepare Sample: Prepare a solution of OHTS in your intended assay buffer at a concentration that gives a mid-range signal.

  • Initial Setup: Set the excitation wavelength to 365 nm and the emission wavelength to 440 nm.

  • Run Emission Scan: Keep the excitation fixed at 365 nm and scan a range of emission wavelengths (e.g., 400 nm to 550 nm). The peak of this scan is your optimal emission wavelength (λem).

  • Run Excitation Scan: Set the emission monochromator to your newly determined optimal λem and scan a range of excitation wavelengths (e.g., 300 nm to 400 nm). The peak of this scan is your optimal excitation wavelength (λex).

  • Verification: Repeat steps 3 and 4 with the new optimal values to confirm. The optimal wavelengths are the pair that provides the maximum fluorescence intensity.

Q: What are the recommended slit width settings?

A: Slit widths control the spectral bandpass of the monochromators.

  • Wider Slits (e.g., 10-20 nm): Allow more light to pass, increasing the signal-to-noise ratio. This is often preferable for quantitative analysis of low-concentration samples.

  • Narrower Slits (e.g., 1-5 nm): Provide better spectral resolution, which is important if you need to resolve OHTS fluorescence from other fluorescent species with overlapping spectra.

Recommendation: Start with a moderate slit width (e.g., 10 nm) for both excitation and emission. If your signal is low, try increasing the slit width. If you have interfering fluorescence from the sample matrix, try narrowing the slits to improve specificity.

Sample Preparation & Environment

The chemical environment of OHTS can dramatically influence its fluorescence intensity.

Q: What is the optimal pH for OHTS fluorescence, and why is it so important?

A: The fluorescence of OHTS is pH-dependent. The hydroxyl group on the phenyl ring can be protonated or deprotonated, which alters the electronic structure of the molecule and its fluorescence properties. For HPLC analysis of OHTS in plasma, a slightly acidic pH of 5.5 has been shown to be effective[1].

Causality: In a highly acidic environment, protonation can sometimes lead to quenching. Conversely, in a highly basic environment, deprotonation can shift the spectra or alter the fluorescence intensity. The optimal pH is typically one where the most fluorescent form of the molecule is stable and predominant. You should experimentally determine the optimal pH for your assay by measuring the fluorescence intensity of an OHTS standard across a range of buffer pH values (e.g., from pH 4.0 to 8.0).

Q: How does the solvent affect my measurements?

A: Solvent polarity can influence the fluorescence of OHTS. In HPLC methods, different percentages of organic solvents like acetonitrile are used to achieve separation and maintain a stable fluorescence signal[1][5]. Polar solvents can interact with the excited state of the fluorophore, sometimes causing spectral shifts (solvatochromism) or a decrease in intensity.

Recommendation: For consistency, prepare all your samples, standards, and blanks in the exact same solvent or buffer system. If developing an HPLC method, ensure the mobile phase composition remains constant during detection.

Section 3: Troubleshooting Guide for OHTS Fluorescence Detection

Even with a well-optimized protocol, issues can arise. This section addresses common problems in a Q&A format.

Troubleshooting Low or No Fluorescence Signal

G Start Problem: Low or No Signal Q1 Is the instrument working? Check lamp/laser. Run system standard (e.g., Raman scatter of water). Start->Q1 Q2 Are wavelength settings correct? Verify λex/λem scans for your specific sample. Q1:s->Q2:n If Yes Success Signal Restored Q1:s->Success If No, Fix Instrument Q3 Is the sample pH optimal? Measure pH of sample. Adjust to optimal range (e.g., ~5.5). Q2:s->Q3:n If Yes Q2:s->Success If No, Correct Settings Q4 Is the concentration too low? Prepare a fresh, higher concentration standard. Verify stock solution integrity. Q3:s->Q4:n If Yes Q3:s->Success If No, Adjust pH Q5 Is there a quencher present? Dilute sample. Perform Stern-Volmer analysis. Q4:s->Q5:n If Yes Q4:s->Success If No, Use New Sample Q5:s->Success If Yes, Remove/Dilute Quencher

Caption: A troubleshooting flowchart for diagnosing low fluorescence signal.

Q: My OHTS sample isn't fluorescing at all. What should I check first?

A: Start with the instrument and the sample integrity.

  • Instrument Check: Is the lamp or laser source on and stable? Run a system performance test. A simple check is the Raman scatter peak of distilled water (excite at ~350 nm, see peak at ~397 nm). This confirms the light source, monochromators, and detector are functioning.

  • Sample Integrity: Has the OHTS degraded? It is a metabolite and may have limited stability. Prepare a fresh standard from a reliable stock and re-measure. After oral administration, OHTS is rapidly formed, but its stability in solution over time should be verified[7].

  • Basic Settings: Double-check that you have entered the correct excitation and emission wavelengths. Ensure the shutter is open during measurement.

Q: My signal is present but much weaker than expected. How can I improve it?

A: This is a classic optimization problem.

  • Re-optimize Wavelengths and Slits: As described in Section 2, confirm your λex/λem are optimal. Try opening the slit widths to increase light throughput.

  • Check the pH: This is a critical factor. Measure the pH of your sample. If it has drifted from the optimal range (e.g., ~5.5), adjust it and measure again.

  • Look for Quenchers: Quenching is a process that decreases fluorescence intensity. It can be collisional (dynamic) or due to complex formation (static)[8][9]. If you are working with biological samples, endogenous compounds in the matrix (e.g., other drugs, metabolites in urine) can act as quenchers[10][11]. Try diluting your sample; if the signal increases non-linearly upon dilution, a quencher is likely present. Sample preparation techniques like solid-phase extraction (SPE) can help remove interfering substances[10][12].

Problem: High Background or Inconsistent Readings
Q: I'm seeing a high background signal that's masking my OHTS fluorescence. What can I do?

A: High background can come from the cuvette, the solvent, or the sample matrix itself.

  • Cuvette: Use a high-quality quartz fluorescence cuvette. Ensure it is scrupulously clean.

  • Solvent/Buffer: Check the fluorescence of your buffer/solvent alone (your "blank"). Some buffers or lower-purity solvents can have intrinsic fluorescence. Use HPLC-grade or spectro-grade solvents.

  • Sample Matrix: Biological fluids like plasma and urine contain many endogenous fluorescent compounds. This is a common challenge. The solution often involves a chromatographic step (like HPLC) to separate OHTS from these interferences before detection[1][13].

Q: My fluorescence readings are fluctuating and not stable. What's causing this?

A: Instability can be due to several factors:

  • Instrument Warm-up: Ensure the instrument's lamp has had sufficient time to warm up and stabilize (usually 30-60 minutes).

  • Photobleaching: OHTS, like many fluorophores, can be susceptible to photobleaching (light-induced chemical degradation). Minimize the sample's exposure to the excitation light by using the instrument's shutter function. Reduce slit widths or excitation light intensity if possible.

  • Temperature: Fluorescence is temperature-sensitive (usually decreasing as temperature increases). Use a temperature-controlled sample holder to ensure all readings are taken at the same temperature.

  • Bubbles: Microbubbles in the cuvette can scatter light and cause erratic readings. Ensure your sample is properly degassed and handle it carefully to avoid introducing bubbles.

Section 4: Advanced Topics & FAQs

Q: How do I create a reliable calibration curve for OHTS quantification?

A: A calibration curve is essential for quantifying the concentration of OHTS in your unknown samples.

ParameterRecommendationRationale
Concentration Range Span the expected concentration of your unknown samples.Ensures interpolation, not extrapolation, which is more accurate.
Number of Points Minimum of 5 non-zero standards.Provides statistical confidence in the linearity of the response.
Blank Use the same matrix as your samples (e.g., drug-free urine/plasma).Corrects for background fluorescence from the matrix.
Replicates Prepare and measure each standard in triplicate.Allows for calculation of precision (e.g., %RSD).
Fit Use a linear regression (y = mx + c).Fluorescence intensity is typically linear with concentration at low absorbances.
Acceptance Criteria R² > 0.99; back-calculated concentrations within ±15% of nominal.Standard validation criteria for bioanalytical methods.
Q: Can OHTS be used as a fluorescent probe in other applications?

A: Yes. Because OHTS is the primary metabolite of triamterene, its rate of formation is directly related to the activity of metabolic enzymes, primarily cytochrome P450s. Therefore, the fluorescence of OHTS can be used as an in vitro or in vivo reporter of drug metabolism activity[14][15]. Changes in OHTS fluorescence could indicate drug-drug interactions or genetic polymorphisms affecting enzyme function.

Q: Is Laser-Induced Fluorescence (LIF) a better detection method than a standard fluorometer?

A: For applications requiring very high sensitivity, yes. Laser-Induced Fluorescence (LIF), often coupled with capillary electrophoresis (CE), uses a high-intensity laser as the excitation source[4]. This high photon flux can excite a greater number of OHTS molecules, leading to a much stronger emission signal. Studies have shown that the limit of quantification for OHTS can be eightfold lower with CE-LIF compared to CE with conventional UV detection, making it ideal for analyzing samples with very low concentrations[11][14].

References

  • Ibañez, G. A., Escandar, G. M., Mansilla, A. E., & de la Peña, A. M. (2005). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Analytica Chimica Acta, 538(1-2), 77-84. [Link]

  • Khorshed, A. A., et al. (2025). Dual pH-optimized HPTLC method for simultaneous quantification and enhanced fluorescence detection of triamterene and losartan. Microchemical Journal, 212, 113407. [Link]

  • Horstkötter, C., Kober, S., Spahn-Langguth, H., & Blaschke, G. (2002). Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection. Journal of Chromatography B, 769(1), 107-117. [Link]

  • Horstkötter, C., Kober, S., Spahn, H., & Blaschke, G. (2002). Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection. Request PDF. [Link]

  • Wasilewski, C. (1994). Simple and fast HPLC method for the determination of triamterene and hydroxytriamterene sulphate in plasma and urine. Journal of Liquid Chromatography, 17(7), 1577-1585. [Link]

  • Sorgel, F., Hasegawa, J., & Benet, L. Z. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of pharmaceutical sciences, 73(6), 831–833. [Link]

  • Ettinger, B., & Weil, E. (1987). The True Composition of Kidney Stones Passed During Triamterene Therapy. The Journal of Urology, 137(5), 841-843. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some drugs and herbal products. IARC monographs on the evaluation of carcinogenic risks to humans, 76, 235. [Link]

  • Ibañez, G. A., Escandar, G. M., Mansilla, A. E., & de la Peña, A. M. (2005). HPTLC Method for the Ultrasensitive Detection of Triamterene in Plasma. Analytica Chimica Acta. [Link]

  • U.S. Food and Drug Administration. (2020). DYAZIDE (hydrochlorothiazide and triamterene) Capsules Label. [Link]

  • Horstkötter, C., et al. (2002). Capillary electrophoretic determination of triamterene, methotrexate, and creatinine in human urine. Request PDF. [Link]

  • Fairley, K. F., et al. (1986). Irreversible Renal Failure Associated with Triamterene. Clinical Nephrology, 26(6), 291-295. [Link]

  • Zendelovska, D., & Stafilov, T. (2006). Sample preparation and RPHPLC determination of diuretics in human body fluids. Acta Pharmaceutica, 56(2), 115-142. [Link]

  • Ibañez, G. A., et al. (2006). Solid phase extraction using nylon membranes with fluorescence detection as a fast and sensitive method for Amiloride and Furosemide determination in urine samples. CONICET Digital. [Link]

  • El-Gindy, A., et al. (2010). Bioavailability study of triamterene and xipamide using urinary pharmacokinetic data following single oral dose of each drug or their combination. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1161-1167. [Link]

  • Helboe, P. (1980). LIQUID. Journal of Pharmaceutical Sciences, 69(6), 707-709. [Link]

  • Gilfrich, H. J., et al. (1983). The Delivery of Triamterene by Cucurbit[2]uril: Synthesis, Structures and Pharmacokinetics Study. Request PDF. [Link]

  • ISS. (n.d.). Lifetime Data of Selected Fluorophores. [Link]

  • HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Ibañez, G. A., et al. (2006). Solid phase extraction using nylon membranes with fluorescence detection as a fast and sensitive method for Amiloride and Furosemide determination in urine samples. OUCI. [Link]

  • Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. [Link]

  • El-Gindy, A., et al. (2014). Spectrophotometric and spectrodensitometric determination of triamterene and xipamide in pure form and in pharmaceutical formulation. Request PDF. [Link]

  • Ratuszna, A., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 456. [Link]

  • Weinberger, A. (Ed.). (2006). COPYRIGHTED MATERIAL. [Link]

  • Refat, M. S., et al. (2015). Liquid− and solid−state study of charge-transfer (CT) interaction between drug triamterene as a donor and tetracyanoethylene (TCNE) as an acceptor. OUCI. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. International Agency for Research on Cancer. [Link]

  • Shcherbakova, L. N., & Shcherbakov, D. B. (2014). Simple and Rapid Determination of Diuretics by Luminescent Method. American Journal of Analytical Chemistry, 5(11), 711. [Link]

Sources

Technical Support Center: Stability of Hydroxytriamterene Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability of hydroxytriamterene sulfate in biological samples. As the primary pharmacologically active metabolite of the diuretic triamterene, accurate quantification of hydroxytriamterene sulfate is critical for pharmacokinetic, bioequivalence, and toxicological studies.[1][2] This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and validated methodologies to maintain the integrity of your samples from collection to analysis.

Frequently Asked Questions (FAQs)

This section addresses the most pressing questions researchers face regarding the stability of hydroxytriamterene sulfate.

Q1: What is the primary stability concern for hydroxytriamterene sulfate in biological samples?

The primary concern is chemical stability, which is influenced by factors such as pH, temperature, and light exposure.[3][4] Hydroxytriamterene sulfate is a sulfate ester, and the ester linkage can be susceptible to hydrolysis under certain conditions, leading to the formation of hydroxytriamterene. This degradation can result in an underestimation of the metabolite's true concentration.

Q2: How does sample pH affect the stability of hydroxytriamterene sulfate?

The pH of the biological matrix is a critical factor. While specific degradation kinetics for hydroxytriamterene sulfate are not extensively published, sulfate conjugates, in general, can be sensitive to acidic or highly alkaline conditions which can promote hydrolysis.[5][6] For analytical purposes, maintaining a pH around 5.3-5.5 has been utilized in HPLC methods for its analysis in plasma and urine, suggesting this may be a favorable range for stability.[7]

Q3: Is hydroxytriamterene sulfate sensitive to light?

Yes, photosensitivity is a significant concern. The parent drug, triamterene, is known to be sensitive to light and can be slowly oxidized upon exposure to air.[8][9] It is recommended to handle all samples containing triamterene and its metabolites under reduced light conditions.[10] Use of amber or opaque collection and storage tubes is a mandatory practice to prevent photodegradation.[10]

Q4: What are the optimal storage temperatures for short-term and long-term stability?

Temperature is one of the most common factors affecting the stability of drug metabolites.[3]

  • Short-Term (up to 24 hours): Samples should be kept at 2-8°C (refrigerated) immediately after collection and processing.

  • Long-Term (beyond 24 hours): For long-term storage, freezing at -20°C is often sufficient, with some studies showing stability of other sulfate metabolites for years at this temperature. However, the gold standard for preserving sample integrity for extended periods is storage at -80°C (ultra-low freezer).[11] This minimizes both chemical degradation and enzymatic activity.

Q5: How many freeze-thaw cycles can samples undergo before the analyte degrades?

While specific data on hydroxytriamterene sulfate is limited, repeated freeze-thaw cycles are detrimental to the stability of many analytes. It is a best practice to minimize these cycles.[12] Ideally, samples should be aliquoted into smaller volumes after the initial processing, so that a fresh aliquot can be used for each analysis. As a general rule, samples should not undergo more than three freeze-thaw cycles.

Q6: Can enzymatic activity in the sample degrade hydroxytriamterene sulfate?

While hydroxytriamterene sulfate is a phase II metabolite and generally considered stable against further metabolism, residual enzymatic activity in unprocessed or improperly stored samples (e.g., from cell lysis) could potentially alter its concentration.[3][4] Rapid processing of blood to plasma and immediate freezing are the most effective ways to mitigate this risk.

Troubleshooting Guide: Inaccurate or Inconsistent Results

Encountering variability in your data can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Degradation during collection/handling: Exposure to light, improper temperature, or incorrect pH.- Use amber collection tubes and process samples under low light. - Ensure samples are immediately placed on ice and processed to plasma within 1 hour. - Verify the pH of any buffers used.
2. Adsorption to container surfaces: Lipophilic compounds can adhere to certain plastics.- Use low-adsorption polypropylene tubes or silanized glass vials for storage and processing.
3. Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, SPE) may not be optimal.- Re-evaluate the extraction protocol. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol). For SPE, optimize the wash and elution steps.
High Variability Between Replicates 1. Inconsistent sample handling: Differences in time from collection to freezing, or variable light/temperature exposure.- Standardize the pre-analytical workflow for all samples. Ensure all samples are treated identically.[12]
2. Freeze-thaw cycles: Different aliquots have undergone a different number of cycles.- Implement a strict aliquoting strategy. Thaw only the required number of aliquots for each run and do not refreeze them.
3. Matrix effects in LC-MS/MS: Ion suppression or enhancement from endogenous components in the biological matrix.- Perform a matrix effect evaluation. - Consider a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE). - Adjust chromatographic conditions to separate the analyte from interfering matrix components.
Appearance of Unexpected Peaks 1. Analyte degradation: A peak corresponding to hydroxytriamterene may appear if the sulfate ester has been hydrolyzed.- Confirm the identity of the degradation product using a reference standard if available. - Review sample handling and storage procedures to identify potential causes of hydrolysis (e.g., pH, temperature).
2. Interference from parent drug or other metabolites: Triamterene itself has a similar fluorescence spectrum and could interfere depending on the analytical method.[9]- Ensure the analytical method has sufficient specificity to resolve hydroxytriamterene sulfate from triamterene and other potential metabolites.
3. Contamination: Contamination from the collection device, storage tubes, or solvents.- Analyze blank matrix and solvent blanks to identify the source of contamination.[13]

Protocols and Methodologies

Adherence to validated protocols is essential for reproducible results.

Protocol 1: Blood Sample Collection and Plasma Processing

This protocol outlines the critical steps to ensure the stability of hydroxytriamterene sulfate from the point of collection.

Materials:

  • Amber-colored vacuum blood collection tubes with an appropriate anticoagulant (e.g., K2-EDTA).

  • Refrigerated centrifuge.

  • Calibrated pipettes.

  • Cryogenic vials (amber or wrapped in foil).

  • Ice bath.

Procedure:

  • Collection: Collect whole blood directly into a pre-chilled amber K2-EDTA tube.

  • Initial Cooling: Immediately after collection, gently invert the tube 8-10 times to mix with the anticoagulant and place it in an ice bath.

  • Centrifugation: Within one hour of collection, centrifuge the sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma to pre-labeled amber cryogenic vials.

  • Storage: Immediately cap the vials and freeze them upright in a -80°C freezer.

  • Documentation: Record the collection time, processing time, and storage time for each sample.

Protocol 2: Urine Sample Collection and Processing

Materials:

  • Opaque, screw-cap urine collection containers.

  • Refrigerated storage.

  • Cryogenic vials (amber or wrapped in foil).

Procedure:

  • Collection: Collect urine in a clean, opaque container. For 24-hour collections, the container should be kept refrigerated or in a cool, dark place throughout the collection period.

  • Mixing and Aliquoting: After the full collection is complete, measure and record the total volume. Thoroughly mix the entire sample. Transfer aliquots into pre-labeled amber cryogenic vials.

  • Storage: Immediately store the aliquots at -80°C.

Data and Visualization

Table 1: General Stability Guidelines for Drug Metabolites

This table provides a summary of best practices for maintaining the stability of drug metabolites in biological matrices, which are applicable to hydroxytriamterene sulfate.[3][4]

Condition Recommendation Rationale
Temperature Process fresh samples at 4°C. Store long-term at -80°C.Slows down chemical degradation and enzymatic activity.
Light Use amber tubes and minimize exposure to ambient light.Prevents photodegradation of light-sensitive compounds.[8]
pH Maintain a consistent, near-neutral or slightly acidic pH (e.g., 5.5-7.0) unless otherwise validated.Prevents acid or base-catalyzed hydrolysis of labile functional groups like esters.
Freeze/Thaw Cycles Aliquot samples after initial processing to avoid repeated cycles.Physical stress from freezing and thawing can degrade analytes and alter matrix composition.[12]
Oxidation Minimize headspace in storage vials and consider flushing with inert gas (e.g., nitrogen) for highly sensitive analytes.Reduces the risk of oxidative degradation.[3]
Diagrams
Experimental Workflow for Sample Handling

This diagram illustrates the ideal workflow from sample collection to storage to minimize pre-analytical variability.

G cluster_0 Collection Phase cluster_1 Processing Phase (<1 hour at 4°C) cluster_2 Storage & Analysis Collect 1. Collect Sample (Amber Tube, Pre-chilled) Mix 2. Invert to Mix (Place on Ice) Collect->Mix Immediate Centrifuge 3. Centrifuge (1500g, 15min, 4°C) Mix->Centrifuge < 1 hour Aliquot 4. Aliquot Plasma (Amber Cryovials) Centrifuge->Aliquot Store 5. Store at -80°C Aliquot->Store Immediate Analyze 6. Thaw & Analyze (Single Aliquot) Store->Analyze

Caption: Recommended workflow for biological sample handling.

Troubleshooting Logic for Low Analyte Recovery

This decision tree helps diagnose the root cause of low recovery of hydroxytriamterene sulfate.

G Start Problem: Low Analyte Recovery CheckHandling Review Sample Handling Log (Time, Temp, Light Exposure) Start->CheckHandling HandlingOK Handling Protocol Followed? CheckHandling->HandlingOK CheckExtraction Evaluate Extraction Efficiency (Spike Recovery Exp.) HandlingOK->CheckExtraction Yes Degradation Root Cause: Pre-analytical Degradation -> Revise Handling Protocol HandlingOK->Degradation No ExtractionOK Recovery >85%? CheckExtraction->ExtractionOK CheckMatrix Investigate Matrix Effects (Post-extraction Spike) ExtractionOK->CheckMatrix Yes ExtractionIssue Root Cause: Inefficient Extraction -> Optimize SPE/LLE ExtractionOK->ExtractionIssue No MatrixOK Matrix Effect Observed? CheckMatrix->MatrixOK MatrixIssue Root Cause: Ion Suppression -> Improve Cleanup/Chromatography MatrixOK->MatrixIssue Yes Adsorption Possible Root Cause: Non-specific Adsorption -> Test Low-bind Tubes MatrixOK->Adsorption No

Caption: Decision tree for troubleshooting low analyte recovery.

References

  • Gundlach, M., et al. (2025). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. ResearchGate. Available at: [Link]

  • Yakatan, G. J., et al. (1983). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed. Available at: [Link]

  • Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • Gundert-Remy, U., et al. (1979). Plasma and Urinary Levels of Triamterene and Certain Metabolites After Oral Administration to Man. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem. Available at: [Link]

  • Bar-Am, O., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. Available at: [Link]

  • Sharma, G. N., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene. PubMed. Available at: [Link]

  • Leilich, G., et al. (1980). Influence of Triamterene and Hydroxytriamterene Sulfuric Acid Ester on Diuresis and Saluresis in Rats After Oral and Intravenous Application. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (1998). Center for Drug Evaluation and Research. accessdata.fda.gov. Available at: [Link]

  • Pifferi, V., et al. (2021). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • Reed, C. D. (2010). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • DailyMed. (n.d.). Triamterene and Hydrochlorothiazide Tablets, USP. Available at: [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Available at: [Link]

  • Sharma, G. N., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]

  • International Agency for Research on Cancer. (2016). Some Drugs and Herbal Products. NCBI Bookshelf. Available at: [Link]

  • Janković, B., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH. Available at: [Link]

  • Drugs.com. (2025). Triamterene Capsules: Package Insert / Prescribing Info. Available at: [Link]

  • EMBL. (n.d.). Guide to sample cleanup and storage – Metabolomics Core Facility. Available at: [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Available at: [Link]

  • Al-Zuhair, S., et al. (2016). Analysis of pH Dose-dependent Growth of Sulfate-reducing Bacteria. PMC - NIH. Available at: [Link]

  • Griefahn, B., et al. (2002). Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C. PubMed. Available at: [Link]

  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Available at: [Link]

  • Aegis Sciences Corporation. (n.d.). Drug Stability and Toxicology Testing. Available at: [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Available at: [Link]

  • Grema, A. S., et al. (2015). Sulphate-Reducing Bacteria's Response to Extreme pH Environments and the Effect of Their Activities on Microbial Corrosion. MDPI. Available at: [Link]

  • Utah State University. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Hydroxytriamterene Sulfate (OHTS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the bioanalysis of hydroxytriamterene sulfate (OHTS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving sensitive and reliable low-level detection of this critical metabolite of the diuretic drug, triamterene. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships behind experimental choices, ensuring your methodologies are robust and self-validating.

Introduction to the Analytical Challenge

Hydroxytriamterene sulfate (OHTS) is the primary active metabolite of triamterene, a potassium-sparing diuretic.[1] Accurate quantification of OHTS in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The inherent challenges in achieving low-level detection stem from its physicochemical properties, the complexity of biological matrices, and the need for high sensitivity to capture its complete pharmacokinetic profile. This guide provides a comprehensive framework for troubleshooting and optimizing your analytical methods.

Metabolic Pathway of Triamterene

Understanding the metabolic conversion of triamterene to OHTS is fundamental to designing an effective bioanalytical strategy. Triamterene undergoes phase I metabolism, primarily hydroxylation via CYP1A2, to form 4'-hydroxytriamterene.[2] This intermediate is then rapidly conjugated in phase II metabolism by cytosolic sulfotransferases to yield the major, pharmacologically active metabolite, 4′-hydroxytriamterene sulfate (OHTS).[1][2]

Triamterene Metabolism Triamterene Triamterene PhaseI Phase I Metabolism (CYP1A2 Hydroxylation) Triamterene->PhaseI Hydroxytriamterene 4'-Hydroxytriamterene PhaseI->Hydroxytriamterene PhaseII Phase II Metabolism (Sulfotransferase Conjugation) Hydroxytriamterene->PhaseII OHTS Hydroxytriamterene Sulfate (OHTS) PhaseII->OHTS

Caption: Metabolic conversion of Triamterene to OHTS.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common issues encountered during the analysis of OHTS. Each problem is followed by a systematic guide to diagnosis and resolution.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can significantly impact the accuracy and precision of quantification.

Q: My OHTS peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a polar, acidic compound like OHTS is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Ionized silanol groups on the surface of silica-based reversed-phase columns can interact with the sulfate group of OHTS, causing peak tailing. Additionally, a mismatch between the sample solvent and the mobile phase can lead to peak distortion.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For a reversed-phase C18 column, a slightly acidic mobile phase (e.g., pH 3-4 with formic or acetic acid) will suppress the ionization of residual silanols, minimizing secondary interactions.

    • Column Selection: If tailing persists, consider using a column with a highly inert stationary phase (e.g., end-capped C18) or a hybrid particle technology column that has a lower density of surface silanols.

    • Sample Diluent: Whenever possible, dissolve the final extracted sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.[3] Injecting a sample in a strong solvent can cause peak distortion.

    • Guard Column: Use a guard column with a similar stationary phase to protect the analytical column from strongly retained matrix components that can cause active sites and lead to peak tailing.[4]

Q: I'm observing peak fronting for my OHTS standard. What should I investigate?

A: Peak fronting is typically a sign of column overload or a problem with the column bed itself.

  • Causality: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a fronting peak.[5] A void or channel in the column packing can also cause this issue.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Inspect the Column: If the problem persists across all injections, the column may be compromised. Check for a void at the column inlet. Reversing the column and flushing with a non-buffered solvent may sometimes resolve this, but replacement is often necessary.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the sensitivity of OHTS detection.

Sample Preparation and Extraction

Q: What is the most effective sample preparation technique for extracting OHTS from plasma?

A: For low-level detection, Solid-Phase Extraction (SPE) is generally superior to simple protein precipitation or liquid-liquid extraction (LLE) as it provides a cleaner extract, thereby reducing matrix effects and improving sensitivity.

  • Expertise & Experience: While protein precipitation is faster, it often leaves behind significant amounts of phospholipids and other endogenous components that can cause ion suppression in LC-MS/MS or interfere with fluorescence detection. LLE can also suffer from incomplete extraction of the highly polar OHTS.

  • Recommended SPE Protocol:

    • Sorbent Selection: A mixed-mode cation-exchange (MCX) sorbent can be effective. The C18 portion retains the molecule through hydrophobic interactions, while the cation-exchange functionality can interact with the amino groups of OHTS. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is a good choice due to its ability to retain a wide range of compounds.[7]

    • Protocol Steps:

      • Conditioning: Condition the SPE cartridge with methanol followed by an equilibration step with an acidic aqueous solution (e.g., 2% formic acid in water).

      • Loading: Load the pre-treated plasma sample (typically diluted with an acidic solution to disrupt protein binding).

      • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent may be needed to remove lipids.

      • Elution: Elute OHTS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge interaction with the sorbent, and the organic solvent will disrupt the hydrophobic interaction.

Q: How can I minimize matrix effects in my LC-MS/MS analysis of OHTS?

A: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[8] Several strategies can be employed to mitigate them:

  • Causality: Co-eluting endogenous compounds from the biological matrix can compete with OHTS for ionization in the mass spectrometer's source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal.

  • Mitigation Strategies:

    • Effective Sample Cleanup: As discussed above, use a robust sample preparation method like SPE to remove interfering matrix components.

    • Chromatographic Separation: Optimize your HPLC method to separate OHTS from the regions where most matrix components elute (typically at the beginning and end of the chromatogram). A longer gradient or a different column chemistry (e.g., HILIC for this polar compound) can be beneficial.[9][10]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2] A SIL-IS for OHTS will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the internal standard will therefore remain constant.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix effects.

Instrumentation and Method Development

Q: What are the optimal starting conditions for HPLC with fluorescence detection of OHTS?

A: OHTS is naturally fluorescent, making HPLC with a fluorescence detector (FLD) a sensitive and selective method.[11]

  • Expertise & Experience: The fluorescence of OHTS is pH-dependent. Acidified solutions of its parent compound, triamterene, exhibit a blue fluorescence.[5]

  • Recommended Starting Parameters:

    • Excitation Wavelength: ~365 nm[11]

    • Emission Wavelength: ~440 nm[11]

    • Mobile Phase: A gradient elution with a C18 column is common.

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: A slightly acidic buffer (e.g., 20 mM phosphate buffer at pH 3.5)

    • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Q: For LC-MS/MS, what are the key parameters to optimize for maximum sensitivity?

A: Optimizing the mass spectrometer source and compound-specific parameters is critical for achieving low limits of detection.

  • Causality: The efficiency of ion generation and transmission through the mass spectrometer directly impacts sensitivity.

  • Optimization Workflow:

    • Ionization Mode: OHTS has a sulfate group and is acidic, making it amenable to negative ion mode electrospray ionization (ESI-) .

    • Source Parameters: Infuse a standard solution of OHTS and systematically optimize the following:

      • Capillary Voltage: Adjust to maximize the precursor ion signal.

      • Source Temperature: Optimize for efficient desolvation without causing thermal degradation.

      • Gas Flows (Nebulizer and Drying Gas): Optimize to produce a stable and efficient spray.[12]

    • Compound Parameters (MRM):

      • Precursor Ion: Determine the m/z of the deprotonated molecule [M-H]⁻. For OHTS (C12H11N7O4S), the molecular weight is approximately 349.33 g/mol . The precursor ion will be around m/z 348.3.

      • Product Ions: Fragment the precursor ion in the collision cell and select the most intense and stable product ions for quantification and qualification.

      • Collision Energy (CE) and Cell Exit Potential (CXP): Optimize these for each precursor-to-product ion transition to maximize the signal intensity.[13]

LC_MS_Optimization cluster_0 Method Development Workflow Start Start SamplePrep Optimize Sample Preparation (SPE) Start->SamplePrep HPLCOpt Develop HPLC Separation SamplePrep->HPLCOpt MSOpt Optimize MS Parameters HPLCOpt->MSOpt Validation Method Validation (ICH M10 Guidelines) MSOpt->Validation End Routine Analysis Validation->End

Caption: A typical workflow for developing a sensitive OHTS bioanalytical method.

Quantitative Data and Protocols

Table 1: Typical HPLC-FLD and LC-MS/MS Parameters for OHTS Analysis
ParameterHPLC-Fluorescence DetectionLC-MS/MS Detection
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Acetonitrile0.1% Formic Acid in Acetonitrile
Mobile Phase B 20 mM Phosphate Buffer, pH 3.50.1% Formic Acid in Water
Gradient 10-60% A over 10 min5-95% A over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL5 µL
Detection FLD: Ex 365 nm, Em 440 nm[11]ESI- in MRM mode
MRM Transition N/APrecursor: m/z 348.3 -> Product: (Optimized)
Internal Standard Furosemide or Cefamandole[11]Stable Isotope-Labeled OHTS
Protocol 1: Solid-Phase Extraction (SPE) of OHTS from Human Plasma

This protocol provides a starting point for developing a robust SPE method.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard working solution and 600 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the OHTS and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume onto the LC system.

Trustworthiness and Self-Validation

Every protocol described herein should be validated according to the principles outlined in regulatory guidelines such as the ICH M10 Bioanalytical Method Validation.[7][14] This includes a thorough assessment of:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Demonstrating the closeness of measured values to the nominal concentration.

  • Calibration Curve and Range: Establishing a linear relationship between concentration and response.

  • Matrix Effect: Quantifying the impact of the biological matrix on the analytical signal.

  • Stability: Confirming the analyte is stable throughout the sample lifecycle (bench-top, freeze-thaw, long-term storage).[15]

By systematically addressing each of these validation parameters, you can ensure the generation of reliable and reproducible data for your low-level OHTS studies.

References

  • PubChem. (n.d.). Triamterene. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • Crommen, J., & Fillet, M. (2003). Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection.
  • PubChem. (n.d.). Hydroxytriamterene sulfate ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). Pharmacokinetics of triamterene. Klinische Wochenschrift, 61(17), 883–890.
  • Sörgel, F., Lin, E. T., Hasegawa, J., & Benet, L. Z. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of pharmaceutical and biomedical analysis, 2(4), 437–446.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Yang, Z., & Han, Y. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass spectrometry reviews, 33(6), 494–514.
  • Eggeling, C., Brand, L., Ullmann, D., & Jäger, S. (2003). Highly sensitive fluorescence detection technology currently available for HTS. Drug discovery today, 8(14), 632–641.
  • Caramore, A., D'Auria, G., Chianese, G., Ianni, F., Sardella, R., & Natalini, B. (2025). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. Analytical and bioanalytical chemistry, 417(1), 215–227.
  • Chowdhury, S. K., & Dole, M. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 27(7), 574-585.
  • Mandic, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7055.
  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • D'Auria, G., Caramore, A., Chianese, G., Ianni, F., Sardella, R., & Natalini, B. (2025). Comparison of separation on three different HILIC columns.
  • Jafari, M. T., Khayamian, T., & Shaer, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods, 13(40), 4739-4753.
  • Leilich, G., Knauf, H., Mutschler, E., & Völger, K. D. (1980). Influence of Triamterene and Hydroxytriamterene Sulfuric Acid Ester on Diuresis and Saluresis in Rats After Oral and Intravenous Application. Arzneimittel-Forschung, 30(6), 949–953.
  • ResearchGate. (n.d.). Optimization of solid phase extraction conditions in plasma and urine.... Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • FDA. (n.d.). Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. Retrieved from [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hach. (n.d.). Sulfate. Retrieved from [Link]

  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Retrieved from [Link]

  • Agilent. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the ion source and liquid chromatography parameters: LC.... Retrieved from [Link]

  • Hach. (n.d.). Sulfate. Retrieved from [Link]

  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]

  • Chromatography Online. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • PubMed Central (PMC). (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Retrieved from [Link]

  • Separation Science. (2023, December 8). Internal Standards: Strategies From the Frontline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111551645A - Method for detecting hydroxychloroquine sulfate related substances and application thereof.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Hydroxytriamterene Sulfate and Amiloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two key potassium-sparing diuretics: hydroxytriamterene sulfate, the primary active metabolite of triamterene, and amiloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level comparison to explore the nuances of their mechanisms, pharmacokinetics, and pharmacodynamics, supported by actionable experimental protocols for their evaluation.

Introduction: The Landscape of Potassium-Sparing Diuretics

In the realm of renal physiology and pharmacology, the precise regulation of electrolyte and fluid balance is paramount. Potassium-sparing diuretics are a class of drugs that increase urine output without the significant potassium loss associated with loop and thiazide diuretics. Amiloride and triamterene, from which hydroxytriamterene sulfate is derived, are cornerstone agents in this class, primarily utilized in managing hypertension and edema.[1][2] Both exert their effects through a shared molecular target, the epithelial sodium channel (ENaC), yet their distinct pharmacological profiles warrant a detailed comparative investigation.[3] This guide aims to provide that investigation, offering both foundational knowledge and practical methodologies for comparative studies.

Mechanism of Action: A Shared Target, Nuanced Interactions

The primary mechanism of action for both amiloride and hydroxytriamterene sulfate is the inhibition of the epithelial sodium channel (ENaC) located in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the nephron.[3][4]

By blocking ENaC, these agents prevent the reabsorption of sodium from the tubular fluid into the cells. This inhibition has two major consequences:

  • Natriuresis and Diuresis: Increased sodium concentration in the tubular fluid leads to osmotic water retention, resulting in a mild increase in urine output.[4]

  • Potassium-Sparing Effect: The reabsorption of positively charged sodium ions through ENaC creates a negative electrical potential across the luminal membrane. This negative potential is the driving force for the secretion of potassium (K+) and hydrogen (H+) ions into the urine. By blocking Na+ influx, amiloride and triamterene reduce this lumen-negative potential, thus decreasing the electrochemical gradient for K+ and H+ secretion and "sparing" potassium.[3]

While both compounds target ENaC, their broader physiological effects can differ. For instance, a study comparing combination therapies of amiloride-hydrochlorothiazide and triamterene-hydrochlorothiazide found that the amiloride combination enhanced renal prostaglandin E2 (PGE2) production, whereas the triamterene combination decreased it.[5] This distinction in influencing local vasoactive substances may contribute to subtle differences in their overall renal and antihypertensive effects.

Caption: Mechanism of ENaC inhibition by amiloride and hydroxytriamterene sulfate.

Comparative Pharmacokinetics and Pharmacodynamics

A key differentiator between amiloride and hydroxytriamterene sulfate lies in their pharmacokinetic profiles. Amiloride is administered directly as an active drug, whereas hydroxytriamterene sulfate is the active metabolite of the parent drug, triamterene.

Amiloride:

  • Absorption and Bioavailability: Has an oral bioavailability of approximately 50%.[1]

  • Metabolism: It is not metabolized by the liver.[4] This is a critical consideration in patients with hepatic impairment, where amiloride may be a preferred agent.

  • Elimination: Approximately 50% is excreted unchanged in the urine, and about 40% is eliminated in the feces.[4]

  • Half-life: The plasma half-life ranges from 6 to 9 hours, allowing for once-daily dosing.[2][4]

Triamterene and Hydroxytriamterene Sulfate:

  • Absorption and Metabolism: Triamterene is rapidly absorbed and undergoes extensive hepatic metabolism to 4'-hydroxytriamterene, which is then quickly sulfated to form hydroxytriamterene sulfate.[1][6] This metabolite is the major form found in the plasma, with concentrations exceeding the parent drug by 7- to 26-fold.[6]

  • Pharmacological Activity of the Metabolite: Hydroxytriamterene sulfate is itself pharmacologically active, exhibiting diuretic and natriuretic effects.[7] However, its potassium-retaining capability is less pronounced compared to the parent compound, triamterene.[7]

  • Elimination: The metabolite is primarily cleared by the kidneys.[6]

  • Half-life: The half-life of triamterene is approximately 4.3 hours, while its metabolite, hydroxytriamterene sulfate, has a half-life of about 3 hours.[2][8] This shorter half-life may necessitate more frequent dosing compared to amiloride.

ParameterAmilorideTriamterene (Parent Drug)Hydroxytriamterene Sulfate (Metabolite)
Oral Bioavailability ~50%[1]VariableN/A (formed via metabolism)
Metabolism None[4]Extensive hepatic hydroxylation and sulfation[1]N/A
Plasma Half-life 6-9 hours[4]~4.3 hours[2]~3 hours[8]
Primary Route of Elimination Renal (unchanged drug) and Fecal[4]Hepatic metabolism, renal excretion of metabolites[6]Renal[6]
Potassium-Sparing Efficacy Effective[8]More potent than its metabolite[7]Less potent than parent drug[7]

Pharmacodynamic Differences: In a comparative study of fixed-dose combinations, hydrochlorothiazide/amiloride (HCT+AMI) produced a significantly higher urinary volume over 24 hours compared to frusemide/triamterene (F+TRI). The diuretic and natriuretic effects of the amiloride combination were longer-lasting and smoother.[8] Furthermore, the HCT+AMI combination was found to spare potassium and magnesium more effectively than F+TRI.[8]

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of hydroxytriamterene sulfate and amiloride, a multi-faceted approach involving both in vitro and in vivo models is necessary.

In Vitro Assay: ENaC Inhibition in a Cellular Model

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of amiloride and hydroxytriamterene sulfate on ENaC activity.

Causality and Rationale: This experiment directly assesses the potency of each compound at the shared molecular target, independent of systemic pharmacokinetic variables. The use of a cell line overexpressing ENaC, such as those derived from Xenopus laevis kidney (A6 cells), provides a robust and reproducible system for measuring channel activity.[9] Short-circuit current (Isc) measurements provide a quantitative readout of net ion transport across the epithelial monolayer, which is primarily driven by ENaC in these cells.

Methodology:

  • Cell Culture: Culture A6 epithelial cells on permeable supports (e.g., Transwell inserts) until a confluent, high-resistance monolayer is formed. This ensures the formation of tight junctions and polarized ion transport.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral sides of the monolayer and allows for the measurement of transepithelial voltage and current.

  • Baseline Measurement: Bathe both sides of the monolayer with an appropriate physiological saline solution and measure the baseline short-circuit current (Isc). This baseline represents the constitutive ENaC activity.

  • Dose-Response Curve Generation:

    • Prepare stock solutions of amiloride and hydroxytriamterene sulfate.

    • Cumulatively add increasing concentrations of either amiloride or hydroxytriamterene sulfate to the apical side of the monolayers.

    • Record the steady-state Isc after each addition.

  • Data Analysis:

    • Calculate the percentage inhibition of the baseline Isc at each drug concentration.

    • Plot the percentage inhibition against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

In Vivo Assay: Diuretic and Electrolyte-Sparing Activity in a Rodent Model

Objective: To compare the diuretic, natriuretic, and potassium-sparing effects of amiloride and hydroxytriamterene sulfate in an animal model.

Causality and Rationale: The Lipschitz test in rats is a standard in vivo model for screening diuretic agents.[10][11] This model allows for the assessment of the overall pharmacological effect, integrating absorption, distribution, metabolism, and excretion (ADME) properties. By measuring urine volume and electrolyte content, we can quantify not only the diuretic efficacy but also the crucial potassium-sparing activity.

Methodology:

  • Animal Acclimation and Preparation:

    • Use male Wistar rats (150-200g).[11]

    • Acclimate the animals and house them in metabolic cages designed for the separate collection of urine and feces.

    • Fast the animals overnight with free access to water to ensure uniform hydration status.

  • Grouping and Dosing:

    • Divide the rats into at least four groups: Vehicle Control (e.g., normal saline), Amiloride, Hydroxytriamterene Sulfate, and a positive control (e.g., furosemide, to validate the model).

    • Administer the compounds orally (p.o.) or intravenously (i.v.). Note that hydroxytriamterene sulfate has been shown to be inactive when administered orally in rats, so i.v. administration would be necessary for this compound.[7]

  • Urine Collection and Analysis:

    • Collect urine at specified time intervals (e.g., hourly for the first 5 hours, then a cumulative 24-hour sample).[11]

    • Measure the total volume of urine for each animal.

    • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.[10]

  • Data Calculation and Interpretation:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

    • Natriuretic Activity: Urinary Na+ excretion.

    • Potassium-Sparing Activity: Compare the urinary K+ excretion and the Na+/K+ ratio between the groups. A higher Na+/K+ ratio indicates a more effective potassium-sparing action.

Sources

A Comparative Guide to the Validation of Analytical Methods for Hydroxytriamterene Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. Hydroxytriamterene sulfate, the primary active metabolite of the potassium-sparing diuretic triamterene, is no exception. The selection and validation of an appropriate analytical method are critical for generating high-quality data to support regulatory submissions and ensure patient safety. This guide provides an in-depth comparison of analytical methodologies for the validation of hydroxytriamterene sulfate quantification, moving from traditional High-Performance Liquid Chromatography (HPLC) to the more contemporary Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The principles of analytical method validation are universally guided by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The objective is to demonstrate that a chosen analytical procedure is suitable for its intended purpose[1]. This guide will delve into the practical application of these principles, comparing the performance of different analytical platforms and providing the rationale behind experimental choices.

The Analytical Landscape: From HPLC to UPLC-MS/MS

The journey of analytical chemistry in the pharmaceutical industry has been marked by a continuous drive for greater speed, sensitivity, and specificity. This evolution is clearly demonstrated in the methods available for the analysis of hydroxytriamterene sulfate.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: For many years, HPLC has been a workhorse in bioanalytical laboratories. Its robustness and reliability have made it a staple for the quantification of a wide array of compounds. For fluorescent molecules like hydroxytriamterene sulfate, coupling HPLC with a fluorescence detector offers excellent sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The advent of UPLC technology, utilizing sub-2 µm particle columns, has revolutionized chromatographic separations. UPLC offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), which provides unparalleled specificity through mass-to-charge ratio detection, UPLC-MS/MS stands as the gold standard for bioanalysis in many modern laboratories.

Comparative Analysis of Validated Methods

A direct comparison of validated methods is the most effective way to understand the practical advantages and limitations of each technique. Below, we compare a validated HPLC-fluorescence method with a representative UPLC-MS/MS method for a structurally similar sulfate metabolite, illustrating the expected performance for hydroxytriamterene sulfate analysis.

Validation ParameterHPLC with Fluorescence Detection[2]UPLC-MS/MS (Representative Method)Causality Behind Performance Differences
Linearity (R²) >0.99>0.995Both techniques can achieve excellent linearity. The wider dynamic range of MS detection can sometimes offer advantages.
Lower Limit of Quantification (LLOQ) 2 ng/mL (in plasma)Sub-ng/mL to pg/mL range is achievableThe inherent sensitivity of mass spectrometric detection is significantly higher than fluorescence detection.
Accuracy (% Recovery) 95-105%90-110%Both methods can achieve high accuracy. UPLC-MS/MS may be less susceptible to matrix interferences that can affect fluorescence.
Precision (%RSD) <15%<10%The enhanced peak shapes and reduced run times of UPLC often lead to improved precision.
Selectivity Good (based on chromatographic retention and specific fluorescence properties)Excellent (based on chromatographic retention and specific precursor-to-product ion transitions)MS/MS provides a higher degree of certainty in analyte identification, minimizing the risk of co-eluting interferences.
Sample Volume Typically 100-500 µLCan be as low as 10-50 µLThe higher sensitivity of UPLC-MS/MS allows for the use of smaller sample volumes, which is advantageous in preclinical studies with limited sample availability.
Analysis Time 10-20 minutes per sample2-5 minutes per sampleThe use of smaller particle size columns in UPLC allows for faster flow rates and shorter run times without sacrificing resolution.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of these methodologies, detailed experimental protocols are outlined below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions.

Protocol 1: HPLC with Fluorescence Detection for Hydroxytriamterene Sulfate in Human Plasma[2]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.
  • Precipitate proteins by adding 200 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
  • Inject a portion of the supernatant into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 4.5) (e.g., 20:80 v/v).
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detection: Excitation at 370 nm and emission at 440 nm.

3. Validation Experiments:

  • Linearity: Prepare calibration standards in blank plasma over the desired concentration range (e.g., 2-500 ng/mL) and analyze in triplicate.
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days.
  • Selectivity: Analyze blank plasma from at least six different sources to assess for interfering peaks.
  • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Protocol 2: UPLC-MS/MS for a Representative Sulfate Metabolite in Human Plasma

1. Sample Preparation:

  • To 50 µL of plasma, add an isotopically labeled internal standard.
  • Perform protein precipitation with 150 µL of methanol.
  • Vortex and centrifuge as described in Protocol 1.
  • Inject a small volume (e.g., 5 µL) of the supernatant.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

3. Validation Experiments:

  • Follow the same principles as outlined in Protocol 1, with acceptance criteria as defined by the FDA's Bioanalytical Method Validation guidance[3]. Pay special attention to matrix effects, which can be assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

Visualizing the Workflow: From Sample to Result

To better illustrate the key stages of each analytical workflow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample IS_Add Add Internal Standard Plasma->IS_Add PPT Protein Precipitation IS_Add->PPT Centrifuge Centrifugation PPT->Centrifuge Injection Injection Centrifuge->Injection HPLC HPLC Separation Injection->HPLC FLD Fluorescence Detection HPLC->FLD Integration Peak Integration FLD->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC with Fluorescence Detection Workflow.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Add Add Labeled IS Plasma->IS_Add PPT Protein Precipitation IS_Add->PPT Centrifuge Centrifugation PPT->Centrifuge Injection Injection Centrifuge->Injection UPLC UPLC Separation Injection->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: UPLC-MS/MS Workflow.

Conclusion: Selecting the Optimal Method

The choice of an analytical method for the validation of hydroxytriamterene sulfate depends on the specific requirements of the study.

  • HPLC with fluorescence detection remains a viable and cost-effective option, particularly for routine analysis where high sample throughput is not the primary concern. Its robustness and the inherent fluorescence of hydroxytriamterene sulfate make it a reliable choice.

  • UPLC-MS/MS is the superior technique when the highest levels of sensitivity, specificity, and throughput are required. The reduced sample volume requirements are a significant advantage in preclinical research. The specificity of MS/MS detection provides a higher degree of confidence in the data, which is often a critical factor for regulatory submissions.

Ultimately, the decision rests on a balance of performance requirements, available instrumentation, and project budget. However, for pivotal bioequivalence, pharmacokinetic, and toxicokinetic studies that will be part of a regulatory submission, the enhanced performance and data quality offered by UPLC-MS/MS make it the recommended approach for the validation of hydroxytriamterene sulfate analysis.

References

  • Sörgel, F., et al. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical Sciences, 73(7), 933-937. [Link]

  • Yakatan, G. J., & Cruz, J. E. (1981). High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma. Journal of Pharmaceutical Sciences, 70(8), 949-951. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Abd El-Hay, S. S., et al. (2016). High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide in bulk drug samples and dosage forms. Acta Pharmaceutica, 66(1), 109-118. [Link]

  • Kondapally, S. K. (2022). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research and Applications, 7(1), 1135-1142. [Link]

  • Stolarczyk, M., et al. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(3), 283-287. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Hydroxytriamterene Sulfate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydroxytriamterene Sulfate Quantification

Triamterene, a potassium-sparing diuretic, is extensively metabolized in the body to its major active metabolite, hydroxytriamterene sulfate (OHTS). The concentration of OHTS in biological matrices is a critical biomarker for assessing the pharmacokinetic profile and bioequivalence of triamterene formulations. Accurate and reliable quantification of OHTS is therefore paramount in clinical and research settings. This guide provides a comprehensive comparison of common analytical methods for OHTS, with a focus on the essential process of cross-validation to ensure data integrity and consistency across different assays.

As a Senior Application Scientist, my experience has shown that a well-designed cross-validation study is not merely a procedural formality but a foundational element of robust drug development. It establishes the interchangeability of different analytical methods, which is often necessary when studies are transferred between laboratories or when a method is updated.

The Imperative of Assay Cross-Validation

Cross-validation is the process of demonstrating that two distinct analytical methods provide comparable results for the same analyte in a given matrix. This becomes crucial in several scenarios:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., a drug discovery lab) to a receiving laboratory (e.g., a contract research organization).

  • Method Modification: When significant changes are made to a validated analytical method, such as a change in instrumentation or critical reagents.

  • Comparative Studies: When data from different studies, which may have used different analytical methods, need to be compared.

The fundamental goal of cross-validation is to ensure that any observed differences in results are due to the true biological variability of the sample and not due to a bias introduced by the analytical method itself.

Comparative Analysis of Hydroxytriamterene Sulfate Assay Methodologies

The selection of an appropriate analytical method for OHTS depends on several factors, including the required sensitivity, selectivity, sample throughput, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC with Fluorescence Detection LC-MS/MS
Principle Separation by chromatography, detection based on the native fluorescence of OHTS.Separation by chromatography, detection based on the mass-to-charge ratio of the analyte and its fragments.
Sensitivity Good, typically in the low ng/mL range.Excellent, often reaching sub-ng/mL levels.
Selectivity High, due to the specific excitation and emission wavelengths of OHTS.Very high, due to the specificity of precursor and product ion monitoring.
Throughput Moderate.High, with the potential for rapid analysis times.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring careful method development and internal standard selection.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.
Experimental Workflow: A Comparative Overview

cluster_0 HPLC with Fluorescence Detection Workflow cluster_1 LC-MS/MS Workflow a Sample Preparation (e.g., Protein Precipitation) b HPLC Separation (Reversed-Phase) a->b c Fluorescence Detection (Excitation/Emission) b->c d Sample Preparation (e.g., SPE, LLE) e LC Separation (UPLC/HPLC) d->e f Electrospray Ionization (ESI) e->f g Tandem Mass Spectrometry (MRM) f->g

Caption: Comparative experimental workflows for HPLC-Fluorescence and LC-MS/MS analysis of hydroxytriamterene sulfate.

A Step-by-Step Guide to Cross-Validation Protocol

The following protocol outlines a robust approach to the cross-validation of two analytical methods for hydroxytriamterene sulfate, for instance, a legacy HPLC method and a newly developed LC-MS/MS method. This protocol is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Selection of Study Samples
  • Select a minimum of 20 study samples that span the calibration range of both assays.

  • These samples should be actual clinical or preclinical samples, not spiked quality control (QC) samples, to represent the true variability of the biological matrix.

Analysis of Samples
  • Analyze the selected samples in duplicate with both the "reference" method (the established, validated method) and the "comparator" method (the new or modified method).

  • It is crucial to perform the analyses on the same day, if possible, to minimize the impact of sample storage and handling variability.

Data Analysis and Acceptance Criteria
  • Calculate the mean concentration for each sample from the duplicate measurements obtained with each method.

  • The agreement between the two methods is assessed by calculating the percentage difference for each sample using the following formula:

    % Difference = ((Comparator Method Result - Reference Method Result) / Mean of Both Results) * 100

  • Acceptance Criteria: For the cross-validation to be considered successful, at least 67% of the samples must have a percentage difference within ±20% of the mean.

a Select ≥ 20 Study Samples b Analyze in Duplicate with Reference & Comparator Methods a->b c Calculate Mean Concentration for Each Sample b->c d Calculate % Difference for Each Sample c->d e Evaluate Against Acceptance Criteria (≥67% of samples within ±20%) d->e f Cross-Validation Successful e->f Pass g Investigate Discrepancies & Re-evaluate e->g Fail

Caption: A logical workflow for the cross-validation of two analytical methods for hydroxytriamterene sulfate.

Trustworthiness: A Self-Validating System

The described cross-validation protocol incorporates a self-validating mechanism. By using a statistically significant number of authentic study samples, the process inherently challenges the analytical methods with the real-world complexities of the biological matrix. The pre-defined acceptance criteria provide an objective and quantifiable measure of the comparability of the two methods. A successful cross-validation provides a high degree of confidence that the new or transferred method can be used interchangeably with the original method without compromising the integrity of the study data.

Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation

The accurate measurement of hydroxytriamterene sulfate is fundamental to understanding the clinical pharmacology of triamterene. While both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for this purpose, the choice of method will depend on the specific requirements of the study. Regardless of the method employed, a rigorous cross-validation is not an optional step but a scientific necessity when analytical methods are changed or transferred. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the consistency, reliability, and integrity of their bioanalytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Hydroxytriamterene Sulfate (OHTS) Measurements

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, clinical chemists, and drug development professionals aiming to establish or participate in inter-laboratory comparisons for the quantification of 4'-hydroxytriamterene sulfate (OHTS). We will move beyond rote protocol recitation to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to achieving cross-laboratory data harmonization.

The Clinical and Pharmacokinetic Significance of OHTS

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolism. The drug undergoes extensive first-pass metabolism, primarily through hydroxylation by the cytochrome P450 1A2 (CYP1A2) enzyme to 4'-hydroxytriamterene.[3] This intermediate is then rapidly and almost completely conjugated by sulfotransferases to form its major, pharmacologically active metabolite, 4'-hydroxytriamterene sulfate (OHTS).[3][4]

The plasma and urine concentrations of OHTS significantly exceed those of the parent drug.[5] Consequently, accurate measurement of OHTS is critical for:

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of triamterene.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations of triamterene.

  • Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs on triamterene metabolism, particularly inhibitors or inducers of CYP1A2.[3]

  • Patient Safety: Monitoring for potential accumulation in patients with renal impairment, as OHTS is primarily eliminated via the kidneys.[1]

Given its central role, ensuring the accuracy and comparability of OHTS measurements across different laboratories is paramount for reliable clinical trial data and patient care.

Analytical Methodologies: A Comparative Overview

The quantification of OHTS in biological matrices, typically urine or plasma, is predominantly achieved by two analytical techniques: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This technique leverages the native fluorescence of triamterene and its metabolites.[6] An acidified solution containing these compounds exhibits a distinct blue fluorescence, allowing for sensitive detection following chromatographic separation.[1]

  • Causality of Method Choice: HPLC-FLD is a cost-effective and robust method. The key to its success lies in the inherent photophysical properties of the analyte, eliminating the need for complex derivatization steps. The choice of excitation (e.g., 365 nm) and emission (e.g., 440 nm) wavelengths is critical for maximizing signal-to-noise and minimizing interference from endogenous matrix components.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity.[7] The method involves chromatographic separation followed by mass spectrometric detection, where the analyte is ionized, selected, fragmented, and the resulting fragments are detected.

  • Causality of Method Choice: The unparalleled specificity of LC-MS/MS arises from monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM). This makes it highly resilient to matrix interferences.[8] The use of a stable isotope-labeled internal standard (e.g., Hydroxy Triamterene Sulfate-d4) is a cornerstone of a self-validating protocol, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest degree of accuracy.[9][10]

Performance Characteristics Comparison

The choice between HPLC-FLD and LC-MS/MS often depends on the required sensitivity, sample throughput, and available resources.

ParameterHPLC with Fluorescence DetectionLC-MS/MSRationale & Field Insights
Specificity Moderate to HighVery HighFLD relies on the unique fluorescence spectrum. While good, it can be susceptible to co-eluting fluorescent compounds. LC-MS/MS specificity is based on mass-to-charge ratio, which is a more unique molecular identifier.
Sensitivity (LOQ) ~0.1 µg/mL (Urine)[6]< 1 ng/mLLC-MS/MS offers significantly lower limits of quantification, making it essential for studies involving low doses or for detailed pharmacokinetic profiling at late time points.
Linearity ExcellentExcellentBoth methods demonstrate excellent linearity over typical concentration ranges when properly validated.[6][11]
Precision (%RSD) < 6% (Intraday)[6]< 5%Both methods are highly precise, though the use of a stable isotope-labeled internal standard with LC-MS/MS typically yields slightly better precision.
Throughput ModerateHighModern LC-MS/MS systems with fast chromatography can achieve run times of a few minutes per sample, enabling high-throughput analysis.[12]
Cost LowerHigherThe initial capital investment and ongoing maintenance costs for LC-MS/MS systems are substantially higher than for HPLC-FLD systems.

Designing and Executing a Robust Inter-Laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test (PT) is an organized exercise to evaluate the performance of multiple laboratories against a common standard.[13][14] The goal is not to declare one method "better" but to ensure that all participating laboratories can produce comparable and accurate results, regardless of the methodology employed. The principles outlined in ISO/IEC 17025 provide a foundational framework for ensuring the validity of results.[13]

The ILC Workflow

The successful execution of an ILC follows a structured, multi-stage process.

ILC_Workflow cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (N) cluster_analysis Data Analysis & Reporting A 1. Study Design (Objectives, Analytes, Concentrations) B 2. Preparation of PT Materials (Spiked Urine/Plasma Pools) A->B C 3. Homogeneity & Stability Testing B->C D 4. Sample Distribution C->D E 5. Sample Receipt & Analysis (Following Local SOPs) D->E Shipment F 6. Data Reporting (Concentration, Method Details) E->F G 7. Statistical Analysis (Mean, SD, Z-Scores) F->G Data Submission H 8. Performance Evaluation & Reporting G->H I 9. Corrective Actions & Follow-up H->I

Caption: Workflow for an Inter-Laboratory Comparison study.

Experimental Protocol: A Self-Validating System

This protocol outlines the key steps for participating laboratories. The emphasis is on internal validation and quality control to ensure the trustworthiness of the submitted data.

Objective: To accurately quantify the concentration of OHTS in provided proficiency testing samples.

Materials:

  • Proficiency Testing (PT) Samples: Human urine or plasma provided by the coordinating body.

  • OHTS Certified Reference Material (CRM).[15]

  • Internal Standard (IS): Hydroxy Triamterene Sulfate-d4 for LC-MS/MS; an appropriate fluorescent compound (e.g., cefamandole) for HPLC-FLD.[6][9]

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Reagent-grade formic acid or other buffer constituents.

  • Calibrators and Quality Control (QC) samples prepared in-house by spiking CRM into a representative blank matrix.

Step-by-Step Methodology:

  • Sample Preparation (Trustworthiness Pillar):

    • Thaw all samples (PT, calibrators, QCs) at room temperature. Vortex briefly to ensure homogeneity.

    • For Plasma (Protein Precipitation): To 100 µL of plasma, add 20 µL of IS working solution. Add 300 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C. This step is critical to pellet all proteins, preventing column clogging and ensuring clean injection.

    • Transfer the supernatant to an autosampler vial for analysis.

    • For Urine (Dilute-and-Shoot): To 50 µL of urine, add 20 µL of IS working solution. Add 430 µL of mobile phase A. Vortex.

    • Transfer to an autosampler vial. This simpler approach is often sufficient for the cleaner urine matrix.[6]

  • Instrumental Analysis (Method-Specific):

    • LC-MS/MS:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).

      • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

      • Ionization: Electrospray Ionization (ESI), negative mode.

      • SRM Transitions: Monitor a specific transition for OHTS (e.g., m/z 348 -> 268) and its deuterated IS.

    • HPLC-FLD:

      • Column: C18 reversed-phase column.

      • Mobile Phase: Isocratic elution with an acetonitrile/buffer mixture (e.g., 13% acetonitrile in a pH 5.3 buffer).[6]

      • Detection: Fluorescence detector set to Ex: 365 nm, Em: 440 nm.[6]

  • Calibration and Quantification (Validation Pillar):

    • Construct a calibration curve using at least 6 non-zero calibrator points, bracketing the expected concentrations of the PT samples.

    • The curve must be analyzed at the beginning and end of the analytical run.

    • Acceptance criteria for the calibration curve should be pre-defined (e.g., r² > 0.99, back-calculated concentrations within ±15% of nominal).

  • Quality Control (Self-Validating System):

    • Analyze at least three levels of QC samples (low, mid, high) in duplicate, interspersed with the PT samples.

    • The results of the QC samples must fall within pre-defined acceptance limits (e.g., ±15% of the nominal value) for the run to be considered valid. If QCs fail, the entire run, including the PT samples, must be rejected and re-analyzed. This ensures that the data submitted to the ILC coordinator is from a valid and controlled analytical batch.

Data Interpretation and Performance Evaluation

Hypothetical results from an ILC are presented below. Performance is often evaluated using a Z-score, which indicates how many standard deviations an individual result is from the consensus mean.

Z-score = (Lab Result - Consensus Mean) / Standard Deviation for Proficiency Assessment

A Z-score between -2 and +2 is generally considered acceptable.

Laboratory IDMethod UsedReported Value (ng/mL)Consensus Mean (ng/mL)SD for ProficiencyZ-ScorePerformance
Lab 01LC-MS/MS155.2150.07.50.69Acceptable
Lab 02LC-MS/MS148.9150.07.5-0.15Acceptable
Lab 03HPLC-FLD162.5150.07.51.67Acceptable
Lab 04LC-MS/MS134.1150.07.5-2.12Unacceptable
Lab 05HPLC-FLD145.8150.07.5-0.56Acceptable
Lab 06LC-MS/MS171.0150.07.52.80Unacceptable

In this hypothetical scenario, Labs 04 and 06 would be flagged for investigation. Potential causes for their discrepant results could include calibration errors, improper sample dilution, or instrument issues. This objective data provides a clear, non-punitive basis for quality improvement.

Metabolic Pathway Context

Understanding the metabolic origin of OHTS is crucial for interpreting its levels.

Metabolism Triamterene Triamterene Metabolite 4'-Hydroxytriamterene (Intermediate) Triamterene->Metabolite CYP1A2 (Hydroxylation) OHTS 4'-Hydroxytriamterene Sulfate (OHTS, Active Metabolite) Metabolite->OHTS SULTs (Sulfation)

Caption: Metabolic activation of Triamterene to OHTS.

Conclusion and Best Practices

Harmonization of OHTS measurements across laboratories is an achievable and essential goal. It underpins the integrity of multi-center clinical trials and ensures data can be compared with confidence.

Key Recommendations for Laboratories:

  • Utilize Certified Reference Materials: Anchor your measurements to a recognized standard to minimize bias.

  • Employ an Appropriate Internal Standard: The use of a stable isotope-labeled IS for LC-MS/MS is strongly recommended as the most robust method for correcting matrix effects and variability.

  • Establish a Rigorous Internal QC System: Your internal QC data is the primary indicator of the validity of your results. Do not report PT data from a failed analytical run.

  • Participate Regularly in ILC/PT Schemes: Regular external assessment is a requirement of ISO/IEC 17025 and is the best way to ensure long-term accuracy and identify potential analytical drift.[13][16]

  • Investigate Unacceptable Performance: Treat unacceptable ILC results as opportunities for process improvement. Conduct a thorough root cause analysis and implement corrective actions.

By embracing these principles of scientific integrity, methodological transparency, and continuous quality assurance, the bioanalytical community can ensure that measurements of hydroxytriamterene sulfate are reliable, reproducible, and fit for purpose in both research and clinical settings.

References

  • Sörgel, F., Lin, E. T., Hasegawa, J., & Benet, L. Z. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical Sciences, 73(6), 831-3. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5546, Triamterene. Available from: [Link]

  • International Agency for Research on Cancer. (2016). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR): IARC. Available from: [Link]

  • Leilich, G., Knauf, H., Mutschler, E., & Völger, K. D. (1980). Influence of Triamterene and Hydroxytriamterene Sulfuric Acid Ester on Diuresis and Saluresis in Rats After Oral and Intravenous Application. Arzneimittelforschung, 30(6), 949-53. Available from: [Link]

  • Pomykalski, A., & Zmudzki, P. (2006). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 63(3), 169-174. Available from: [Link]

  • Mayo Clinic. (2025). Triamterene and hydrochlorothiazide (oral route). Available from: [Link]

  • Eurachem. (2024). Interlaboratory comparisons other than proficiency testing. Available from: [Link]

  • European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Available from: [Link]

  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). Pharmacokinetics of triamterene. Klinische Wochenschrift, 61(17), 883-890. Available from: [Link]

  • Maher, H. M., Youssef, R. M., El-Kimary, E. I., & Barary, M. A. (2011). Bioavailability study of triamterene and xipamide using urinary pharmacokinetic data following single oral dose of each drug or their combination. Journal of chromatographic science, 49(10), 757–764. Available from: [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available from: [Link]

  • Reiter, C., & Weinshilboum, R. M. (1982). Sulphate conjugation of p-hydroxytriamterene by platelet phenol sulphotransferase: assay conditions and correlation with metabolism in man. British Journal of Clinical Pharmacology, 13(2), 253-261. Available from: [Link]

  • Umweltbundesamt GmbH. (n.d.). PROFICIENCY TESTING FOR PESTICIDES IN ACCORDANCE WITH THE DRINKING WATER ORDINANCE. Available from: [https://www.umweltbundesamt.at/fileadmin/site/umweltthemen/abfall/pdf_abfall/ Proficiency_Testing_Pesticides_in_Drinking_Water.pdf]([Link] Proficiency_Testing_Pesticides_in_Drinking_Water.pdf)

  • De Gruyter. (n.d.). Clinical Chemistry and Laboratory Medicine. Available from: [Link]

  • Drugs.com. (n.d.). Triamterene and Hydrochlorothiazide: Package Insert / Prescribing Info. Available from: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Yin, J., & Zhang, J. T. (2021). Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation. Pharmaceutics, 13(9), 1475. Available from: [Link]

  • University of Maryland School of Medicine. (n.d.). MEDT 453 Clinical Practice Chemistry. Available from: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Analytical method development and validation of simultaneous. Available from: [Link]

  • ResearchGate. (n.d.). Journal of Chromatography B. Available from: [Link]

  • Axios Research. (n.d.). Hydroxy Triamterene Sulfate-d4. Available from: [Link]

  • Kondapally, S. K., et al. (2022). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 9(2), 102-109. Available from: [Link]

  • Axios Research. (n.d.). Hydroxy Triamterene Sulfate Sodium Salt. Available from: [Link]

  • Thermo Fisher Scientific. (2015). Demonstration of screening of over 300 compounds in urine using Triple Quadrupole Mass Spectrometer. YouTube. Available from: [Link]

  • SciSpace. (n.d.). Journal of Chromatography B. Available from: [Link]

  • ResearchGate. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. Available from: [Link]

  • Al-Ghanim, A. M. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Molecules, 26(11), 3183. Available from: [Link]

  • National Library of Medicine. (n.d.). Clinical chemistry and laboratory medicine. Available from: [Link]

  • Glover, W. B., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 843825. Available from: [Link]

  • Publications Office of the European Union. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Available from: [Link]

  • PharmaTutor. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TRIAMTERENE AND BENZTHIAZIDE IN TABLETS. Available from: [Link]

  • MDPI. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hydroxytriamterene Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Hydroxytriamterene sulfate is a primary metabolite of the diuretic drug Triamterene.[1][2] As with many pharmaceutical compounds and their metabolites, a comprehensive toxicological profile may not be readily available, necessitating a cautious approach. The parent compound, Triamterene, is recognized as a potential carcinogen.[1] Therefore, hydroxytriamterene sulfate should be handled as a substance of unknown but potentially significant toxicity.

A thorough risk assessment is the foundational step for safe handling and disposal. The primary risks associated with hydroxytriamterene sulfate in a laboratory setting include:

  • Inhalation: Airborne dust particles can be inhaled, leading to respiratory tract irritation and potential systemic effects.

  • Dermal Contact: Direct skin contact may cause irritation or allergic reactions, and absorption through the skin could lead to unknown systemic toxicity.

  • Ingestion: Accidental ingestion could lead to adverse physiological effects.[3]

  • Environmental Release: Improper disposal can lead to the contamination of water systems, posing a risk to aquatic life and potentially entering the human water supply.[3]

Hazard Profile: Hydroxytriamterene Sulfate
Physical State Solid, powder[2]
Known Hazards Pharmaceutical-related compound of unknown potency[3]
Potential Hazards (Inferred from Parent Compound) Potential carcinogen[1]
Routes of Exposure Inhalation, Dermal Contact, Ingestion, Eye Contact[3]
Environmental Hazards Ecotoxicity data is not available; however, release into the environment should be avoided.[3]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste from laboratories is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, Subpart K of 40 CFR Part 262 offers an alternative set of requirements for managing hazardous waste.[4] Key principles of these regulations include the proper identification and characterization of hazardous waste, safe storage, and disposal through licensed facilities.[4][5] It is imperative that all laboratory personnel are trained on these regulations and the specific waste management plans of their institution.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Given the unknown potency and potential hazards of hydroxytriamterene sulfate, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

Mandatory PPE for Handling Hydroxytriamterene Sulfate:

  • Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes and airborne particles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves must be inspected for any signs of degradation or perforation before each use.[3][6]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills.[6]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Spill Management Protocol: A Step-by-Step Emergency Response

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.

  • Contain the Spill: For solid spills, carefully cover the area with a chemical absorbent pad or inert material like vermiculite to prevent the dust from becoming airborne.

  • Clean the Spill: Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. For any remaining residue, wet a paper towel with a suitable decontamination solution (e.g., a mild detergent solution, followed by a water rinse) and wipe the area clean.[7]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, paper towels, and contaminated PPE, must be placed in the hazardous waste container.[8]

  • Decontaminate: Thoroughly wash your hands and any exposed skin after the cleanup is complete.

Waste Segregation and Collection Protocol: Preventing Cross-Contamination

Proper segregation of waste at the point of generation is a critical aspect of laboratory safety and efficient disposal.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for hydroxytriamterene sulfate waste. The container must be made of a compatible material and have a secure, leak-proof lid.[5][9]

  • Label the Container: The label must clearly state "Hazardous Waste" and list the chemical name: "Hydroxytriamterene Sulfate." Include the date of initial waste accumulation.[9]

  • Collect the Waste: Place all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), directly into the designated container.

  • Keep the Container Closed: The hazardous waste container must remain closed at all times, except when adding waste.[10]

  • Store the Container Safely: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal Procedure: The Final Step

Under no circumstances should hydroxytriamterene sulfate or its containers be disposed of in the regular trash or down the drain.[10] The only acceptable method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol:

  • Package for Transport: Once the waste container is full, ensure the lid is securely fastened.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and regulatory agencies. This creates a cradle-to-grave tracking record for the waste.

  • Professional Disposal: The licensed hazardous waste company will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The likely method of destruction for this type of pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage potential air pollutants.[3]

G A Waste Generation (Hydroxytriamterene Sulfate) B Is the container full? A->B C Continue to collect waste in designated, labeled container. B->C No D Securely close the container. Complete hazardous waste tag. B->D Yes C->A E Store in Satellite Accumulation Area. D->E F Contact EHS for pickup. E->F G Transport by licensed hazardous waste contractor. F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Decision workflow for the disposal of hydroxytriamterene sulfate waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of hydroxytriamterene sulfate is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the potential hazards, adhering to regulatory requirements, and following the detailed protocols outlined in this guide, researchers can effectively manage this chemical waste stream from generation to final disposal.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-HYDROXY TRIAMTERENE SULFATE SODIUM SALT.
  • World Health Organization. (2025, February 21). Safe management of pharmaceutical waste from health care facilities: global best practices.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Aquigen Bio Sciences. (n.d.). 4-Hydroxy Triamterene Sulfate Sodium Salt | CAS No: 73756-87-3.
  • EHSO. (2025-2026). EHSO Manual: Hazardous Waste.
  • Daniels Health. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Institutes of Health, PubChem. (n.d.). Triamterene.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (n.d.). 4-hydroxytriamterene CAS#: 1226-52-4.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxytriamterene sulfate
Reactant of Route 2
Hydroxytriamterene sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.